(4-Chlorophenyl)(phenyl)methanimine
Description
BenchChem offers high-quality (4-Chlorophenyl)(phenyl)methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(phenyl)methanimine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H10ClN |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
(4-chlorophenyl)-phenylmethanimine |
InChI |
InChI=1S/C13H10ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,15H |
InChI Key |
PKBDBEIGGVURKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of (4-Chlorophenyl)(phenyl)methanimine
An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)(phenyl)methanimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(phenyl)methanimine, also known as N-(4-chlorophenyl)-1-phenylmethanimine, is a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond. Imines are pivotal intermediates in a myriad of organic syntheses and are integral to the mechanisms of various biological processes. Their versatile reactivity makes them valuable synthons for the construction of nitrogen-containing heterocyclic compounds, many of which form the core of pharmacologically active molecules. A thorough understanding of the is paramount for its effective utilization in synthetic chemistry and drug discovery, enabling optimization of reaction conditions, development of purification strategies, and prediction of its behavior in biological systems.
This technical guide provides a comprehensive overview of the known and predicted , alongside detailed, field-proven experimental protocols for their determination. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert-driven estimations based on analogous compounds to offer a robust resource for researchers.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.
Caption: 2D structure of (4-Chlorophenyl)(phenyl)methanimine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-(4-chlorophenyl)-1-phenylmethanimine |
| CAS Number | 780-21-2[1] |
| Molecular Formula | C₁₃H₁₀ClN[1] |
| Molecular Weight | 215.68 g/mol [1] |
| SMILES | ClC1=CC=C(C=C1)N=CC2=CC=CC=C2[1] |
| InChIKey | NWCAQYVAHZWHIO-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical parameters of a compound are critical determinants of its behavior in both chemical and biological environments. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development, as well as reaction kinetics and purification methods in synthesis.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | A related compound, N-(4-chlorophenyl)-1-phenylethanimine, has a reported melting point of 88-90 °C.[2] |
| Boiling Point | Not available | A related compound, N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine, has a boiling point of 354.4 °C at 760 mmHg.[3] |
| Density | Not available | The aforementioned methylated analogue has a density of 1.07 g/cm³.[3] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | Based on the nonpolar nature of the two aromatic rings. |
| pKa (of conjugate acid) | ~5-7[4][5][6] | Typical range for protonated imines.[4][5][6] |
| LogP | ~3.5 | Predicted value for the related amine, (4-Chlorophenyl)(phenyl)methanamine.[7] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of an imine is characterized by a distinct C=N stretching vibration.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1635 | C=N stretch (imine)[8] |
| ~3045 | Aromatic C-H stretch[8] |
| ~1610 | Aromatic C=C stretch[8] |
| ~1100-1000 | C-Cl stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of two aromatic rings and the imine double bond in (4-Chlorophenyl)(phenyl)methanimine suggests it will absorb in the UV region.
Experimental Protocols
The following section details standardized protocols for the determination of key .
Synthesis of (4-Chlorophenyl)(phenyl)methanimine
The synthesis of imines is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[2]
Caption: General workflow for the synthesis of (4-Chlorophenyl)(phenyl)methanimine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (10 mmol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purify the crude product by recrystallization from ethanol. Dry the purified crystals in a desiccator.
Melting Point Determination
The melting point is a crucial indicator of purity.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the synthesized imine is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get an approximate melting range.
-
Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A sharp melting range (1-2 °C) is indicative of a pure compound.
Solubility Determination
A systematic approach to solubility testing can provide insights into the polarity and functional groups present.
Caption: Flowchart for systematic solubility testing.
Step-by-Step Protocol:
-
Water Solubility: Add approximately 10-20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 30 seconds. Observe for dissolution.
-
Aqueous Base Solubility: If insoluble in water, add the compound to 1 mL of 5% aqueous NaOH. Shake and observe.
-
Aqueous Acid Solubility: If insoluble in the above, use a fresh sample and test its solubility in 1 mL of 5% aqueous HCl.
-
Strong Acid Solubility: For compounds insoluble in aqueous acid and base, test solubility in concentrated sulfuric acid. A color change or dissolution indicates a positive result.
-
Organic Solvent Solubility: Test the solubility in common organic solvents like ethanol, methanol, and dichloromethane.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified imine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire the spectra on a standard NMR spectrometer.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
(4-Chlorophenyl)(phenyl)methanimine is a molecule of significant interest in synthetic and medicinal chemistry. This guide has synthesized the available data on its physicochemical properties and provided detailed, actionable protocols for their experimental determination. A comprehensive characterization of this and similar imines is crucial for advancing their application in the development of novel chemical entities.
References
-
PubChem. N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine. Available from: [Link]
-
Supplementary Information. Available from: [Link]
-
Chemical Synthesis Database. N-(4-chlorophenyl)-1-phenylmethanimine. Available from: [Link]
-
Cheméo. Chemical Properties of (p-Chlorophenyl)phenylmethane (CAS 831-81-2). Available from: [Link]
-
Chemsrc. CAS#:29574-09-2 | N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine. Available from: [Link]
-
Chemistry LibreTexts. 10.6: Imines. Available from: [Link]
-
Agilent. The Basics of UV-Vis Spectroscopy. Available from: [Link]
-
NIST WebBook. Methanone, (4-chlorophenyl)phenyl-. Available from: [Link]
-
precisionFDA. (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Available from: [Link]
-
Chemistry Stack Exchange. pKaH of pyridine versus other imines. Available from: [Link]
-
ResearchGate. IR spectrum of methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate (3). Available from: [Link]
-
Master Organic Chemistry. Introduction To UV-Vis Spectroscopy. Available from: [Link]
-
Chemical Bonding and Organic Chemistry. 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups. Available from: [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available from: [Link]
-
PubChem. (4-Chlorophenyl)(phenyl)methanamine. Available from: [Link]
-
University of Dundee. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. Available from: [Link]
-
Letters in Applied NanoBioScience. Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones and. Available from: [Link]
-
Cheméo. Chemical Properties of Methanimine, 1-(1-piperidinyl), N-(4-chlorophenyl). Available from: [Link]
- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
MPG.PuRe. Supporting Information. Available from: [Link]
-
Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available from: [Link]
-
RSC Publishing. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Available from: [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS#:29574-09-2 | N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
Molecular Structure and Geometry of (4-Chlorophenyl)(phenyl)methanimine
Technical Guide for Research & Development
Executive Summary
(4-Chlorophenyl)(phenyl)methanimine (CAS: 56764-79-9; also known as 4-chlorobenzophenone imine) is a diaryl ketimine intermediate critical to the synthesis of benzhydryl-piperazine antihistamines (e.g., Chlorcyclizine, Meclozine) and serves as an acyclic structural analog in the study of sertraline (Zoloft) precursors. Unlike its stable ketone precursor (4-chlorobenzophenone), the imine possesses a reactive
Molecular Architecture & Electronic State
Core Structural Features
The molecule consists of a central
-
Formula:
-
Symmetry:
(Asymmetric due to the 4-chloro substitution and phenyl ring twist).
Geometric "Propeller" Twist
A critical feature of diaryl imines is the non-planar geometry . To alleviate steric repulsion between the ortho-hydrogens of the two aromatic rings, the rings rotate out of the plane defined by the
-
Twist Angle: Approximately 30–40° for each ring relative to the imine plane.
-
Conformation: The molecule adopts a "propeller-like" shape. This twist disrupts full
-conjugation, isolating the electronic systems of the two rings slightly, which impacts UV-Vis absorption maxima compared to planar analogs.
E/Z Isomerism
The
-
Dominant Isomer: The E-isomer (anti) is generally favored where the smaller hydrogen on the nitrogen is syn to the more sterically demanding phenyl ring, though in solution, a dynamic equilibrium exists.
-
Tautomerism: Unlike aliphatic imines, (4-chlorophenyl)(phenyl)methanimine lacks
-hydrogens, preventing imine-enamine tautomerism. This confers higher stability relative to aliphatic ketimines.
Geometric Parameters (Computed & Experimental)
Due to the hydrolytic instability of the isolated imine crystal, precise X-ray data is often derived from its stable hydrochloride salt or inferred from high-level DFT calculations (B3LYP/6-311+G(d,p)) of the parent benzophenone imine.
Table 1: Key Structural Metrics
| Parameter | Bond/Angle | Value (Approx.) | Notes |
| Bond Length | 1.28 Å | Typical ketimine double bond character. | |
| Bond Length | 1.49 Å | Slightly shortened due to partial conjugation. | |
| Bond Length | 1.74 Å | Standard aryl-chloride length. | |
| Bond Angle | 118° - 120° | Expanded slightly due to steric repulsion of rings. | |
| Torsion Angle | ~35° | Twist angle out of imine plane. | |
| Dipole Moment | ~2.4 D | Vector sum of |
Synthesis & Reaction Pathways[1][2][4][5][6][7][8][9]
The synthesis of (4-chlorophenyl)(phenyl)methanimine requires anhydrous conditions to prevent hydrolysis back to the ketone. Two primary routes are employed in R&D settings.[4]
Route A: Moureu-Mignonac Ketimine Synthesis (Grignard)
This is the preferred laboratory method for high purity. It involves the addition of a Grignard reagent to a nitrile, followed by controlled anhydrous quenching.
Mechanism:
-
Addition: Phenylmagnesium bromide adds to 4-chlorobenzonitrile (or vice versa).
-
Intermediate: Formation of the magnesium salt of the ketimine (
). -
Workup: Treatment with anhydrous methanol or careful stoichiometric water releases the free imine.
Route B: Titanium-Mediated Condensation
Used for large-scale preparation where nitriles are unavailable.
-
Reagents: 4-Chlorobenzophenone +
(gas) + . -
Role of
: Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.
Visualization: Synthesis Logic
Caption: Figure 1. Dual synthetic pathways for (4-Chlorophenyl)(phenyl)methanimine showing the Grignard addition (top) and Titanium-mediated condensation (bottom).
Experimental Protocol: Grignard Synthesis
Objective: Synthesis of 5.0 g of (4-Chlorophenyl)(phenyl)methanimine.
Reagents:
-
4-Chlorobenzonitrile (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, 3.0 M in ether)
-
Anhydrous Diethyl Ether (
) -
Anhydrous Methanol (MeOH)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solvation: Dissolve 4-chlorobenzonitrile (3.5 g, 25.4 mmol) in 50 mL anhydrous
under . -
Addition: Cool to 0°C. Dropwise add PhMgBr (9.3 mL, 28 mmol) over 20 minutes. The solution will turn turbid/yellow.
-
Reflux: Warm to room temperature, then reflux gently for 4 hours to ensure complete addition.
-
Quench: Cool to 0°C. Carefully add anhydrous MeOH (10 mL) to decompose excess Grignard and protonate the Mg-imine salt. Note: Do not use aqueous acid, as this will hydrolyze the imine to the ketone.
-
Isolation: Filter the magnesium salts (methoxide/bromide) through a celite pad.
-
Concentration: Remove solvent in vacuo at low temperature (< 40°C) to yield the crude imine as a viscous yellow oil.
-
Purification: Vacuum distillation is required for high purity, though the crude oil is often used directly for subsequent reduction steps.
Pharmaceutical Relevance
While often discussed in the context of Sertraline (Zoloft) synthesis, it is crucial to distinguish the structures:
-
Sertraline Intermediate: A tetralone imine (cyclic, fixed conformation).
-
This Molecule: A benzophenone imine (acyclic, flexible).[1]
However, (4-chlorophenyl)(phenyl)methanimine is the direct precursor to Chlorcyclizine (an antihistamine) via reduction to the amine (4-chlorobenzhydrylamine) and subsequent piperazine cyclization.
Visualization: Drug Precursor Relationship
Caption: Figure 2. Pathway from the imine intermediate to active pharmaceutical ingredients.
References
-
Moureu, C., & Mignonac, G. (1913). Les cétimines: méthode générale de préparation. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. Link
-
Pickard, P. L., & Tolbert, T. L. (1961).[1] An Improved Method of Ketimine Synthesis.[1] Journal of Organic Chemistry, 26(12), 4886–4888. Link
-
Taber, G. P., et al. (2004).[5] A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine... (Sertraline Intermediate Context). Organic Process Research & Development, 8(3), 385–388. Link
-
Kupka, T., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination.Link
Sources
Technical Deep Dive: Benzophenone Imine vs. (4-Chlorophenyl)(phenyl)methanimine
This guide provides an in-depth technical analysis comparing Benzophenone Imine (the parent reagent) and (4-Chlorophenyl)(phenyl)methanimine (a specialized scaffold intermediate).
Executive Summary
Benzophenone imine (Ph₂C=NH) is a commercially ubiquitous reagent, primarily valued as an ammonia surrogate in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) and as a protecting group for primary amines (O'Donnell Schiff bases). Its stability allows it to be stored and handled as a shelf-stable liquid.
In contrast, (4-Chlorophenyl)(phenyl)methanimine is a transient synthetic intermediate . It is rarely isolated as a shelf reagent due to its higher susceptibility to hydrolysis.[1] Instead, it is generated in situ—typically via Grignard addition to nitriles or condensation—and immediately reduced to form 4-chlorobenzhydrylamine , a critical pharmacophore found in first-generation antihistamines like Chlorcyclizine , Meclizine , and Cetirizine .
Part 1: Structural & Electronic Profiling
The core divergence between these two species lies in the electronic influence of the para-chloro substituent.
Electronic Parameters (Hammett Correlation)
The introduction of a chlorine atom at the para position alters the polarization of the C=N bond.
-
Benzophenone Imine: The two phenyl rings provide symmetric resonance stabilization. The C=N bond is relatively non-polar compared to the chloro-analog, contributing to its resistance against rapid hydrolysis.
-
4-Cl Analog: The chlorine atom exerts an inductive electron-withdrawing effect (-I) (
). This destabilizes the imine by making the imine carbon ( ) more electrophilic.
| Feature | Benzophenone Imine (H-Analog) | (4-Chlorophenyl)(phenyl)methanimine |
| Formula | ||
| CAS | 1013-88-3 | 1613-95-2 (N-Ph variant)* / N-H variant usually in situ |
| Electronic Nature | Neutral / Conjugated | Electron Deficient (Inductive Withdrawal) |
| C=N Electrophilicity | Moderate | High (Susceptible to nucleophilic attack/hydrolysis) |
| Basicity ( | Lower (N lone pair less available) | |
| Physical State | Viscous Liquid (MP -30°C) | Labile Solid/Oil (Often not isolated) |
> Note: CAS 1613-95-2 refers to the N-phenyl substituted imine. The N-H imine of 4-chlorobenzophenone is frequently cited as a transient intermediate in the synthesis of CAS 5267-39-0 (4-chlorobenzhydrylamine).
Mechanistic Implications
The electron-withdrawing nature of the Chlorine atom has two opposing effects on reactivity:
-
Increased Hydrolysis Rate: The highly electrophilic carbon is more rapidly attacked by water. In acidic media, the 4-Cl analog hydrolyzes to 4-chlorobenzophenone significantly faster than the parent imine hydrolyzes to benzophenone.
-
Decreased Nucleophilicity: If used as a ligand or nucleophile, the nitrogen in the 4-Cl analog is less basic, making it a poorer donor for metal coordination (e.g., to Pd).
Part 2: Synthetic Utility & Reactivity[3][4]
Benzophenone Imine: The "Ammonia Surrogate"
Benzophenone imine is the gold standard for introducing a primary amine (
-
Mechanism: It couples with Ar-X to form an
-aryl imine. -
Deprotection: Acidic hydrolysis or hydrogenolysis cleaves the benzophenone, releasing the primary aniline (
). -
Why not the 4-Cl analog? Using the 4-Cl analog would introduce a mixture of regioisomers (if the rings rotate) and the Cl-group itself could compete in oxidative addition steps with the Pd catalyst.
(4-Chlorophenyl)(phenyl)methanimine: The "Scaffold Builder"
This compound is synthesized strictly to access the 4-chlorobenzhydryl skeleton.
-
Primary Route: Grignard Addition.
-
Downstream Application: Immediate reduction (using
or ) yields 4-chlorobenzhydrylamine , the key intermediate for Cetirizine .
Figure 1: The divergent fate of the 4-chlorobenzophenone imine intermediate. Unlike the stable parent benzophenone imine, this analog is prone to hydrolysis and is typically reduced immediately.
Part 3: Experimental Protocols
Synthesis of (4-Chlorophenyl)(phenyl)methanimine (In Situ)
Context: This protocol avoids isolation to prevent hydrolysis.
Reagents:
-
4-Chlorobenzonitrile (
equiv) -
Phenylmagnesium bromide (
equiv, 3.0 M in ) -
Anhydrous Methanol (Quench)
-
Sodium Borohydride (
)
Step-by-Step Methodology:
-
Grignard Addition: Under an Argon atmosphere, cool a solution of 4-chlorobenzonitrile in anhydrous THF to 0°C.
-
Dropwise Addition: Add PhMgBr slowly to maintain internal temperature
. The solution will turn dark red/brown, indicating the formation of the Magnesium-Imine salt ( ). -
Reflux: Warm to room temperature and reflux for 3 hours to ensure complete addition.
-
Imine Formation (Critical): Cool to 0°C. Do not use aqueous acid. Instead, quench carefully with anhydrous Methanol . This protonates the nitrogen to form the free imine (
) without introducing water that would drive hydrolysis to the ketone.-
Checkpoint: An aliquot analysis by IR should show a strong
stretch at and absence of .
-
-
Reduction: Immediately add solid
( equiv) in portions. Stir for 12 hours. -
Workup: Quench with
, extract with DCM, and dry over .
Comparison Protocol: Hydrolysis Kinetics
To validate the stability difference, a comparative hydrolysis assay can be performed.
-
Dissolve
of Benzophenone Imine and of the 4-Cl analog (prepared fresh) in of ( ). -
Add
of Acetic Acid. -
Monitor via HPLC at
. -
Result: The 4-Cl analog will show a significantly shorter half-life (
) due to the electron-withdrawing chlorine facilitating the nucleophilic attack of water on the imine carbon.
Part 4: References
-
O'Donnell, M. J. (2004). "Benzophenone Imine".[2][3] Encyclopedia of Reagents for Organic Synthesis. Wiley.[4] Link
-
Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides". Tetrahedron Letters, 38(36), 6367-6370. Link
-
Pickard, P. L., & Tolbert, T. L. (1961). "An Improved Method of Ketimine Synthesis". Journal of Organic Chemistry, 26(12), 4886–4888. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
BenchChem. (2025). "Application Notes: Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination". Link
Sources
Technical Guide: Strategic Utilization of (4-Chlorophenyl)(phenyl)methanimine
The following technical guide details the applications, reactivity, and strategic value of (4-Chlorophenyl)(phenyl)methanimine (CAS: 5335-24-0), a pivotal prochiral intermediate in modern medicinal chemistry.
Executive Summary
(4-Chlorophenyl)(phenyl)methanimine represents a critical "privileged structure" in the synthesis of chiral diarylmethylamines. While historically overshadowed by its ketone precursor (4-chlorobenzophenone), this imine has emerged as the gold-standard substrate for validating asymmetric hydrogenation technologies. Its utility extends beyond academic benchmarking; it serves as a direct, atom-economical gateway to enantiopure pharmacophores found in H1-antihistamines, isoquinoline alkaloids, and neuroactive agents.
This guide provides a rigorous analysis of its chemical behavior, validated protocols for its asymmetric reduction, and its role in constructing complex heterocyclic architectures.
Part 1: Chemical Profile & Mechanistic Insight
Structural Properties
The molecule features a C=N double bond flanked by a phenyl ring and a 4-chlorophenyl ring. This substitution pattern creates a distinct electronic bias that is crucial for catalytic discrimination.
| Property | Specification |
| IUPAC Name | (4-Chlorophenyl)(phenyl)methanimine |
| CAS Number | 5335-24-0 |
| Molecular Formula | C₁₃H₁₀ClN |
| Molecular Weight | 215.68 g/mol |
| Key Functional Group | Imine (Schiff Base) |
| Electronic Character | Electron-deficient C=N due to p-Cl inductive effect |
| Geometry | Exists as E/Z isomers; rapid equilibration in solution |
The "Prochiral" Advantage
Unlike the ketone, which requires reductive amination (often low yielding or requiring harsh conditions), the pre-formed imine allows for direct asymmetric hydrogenation .
-
Mechanism: The p-chloro substituent lowers the LUMO energy of the C=N bond, facilitating hydride transfer from metal catalysts (Ir, Rh, Pd).
-
Selectivity: The steric differentiation between the Phenyl (Ph) and 4-Chlorophenyl (Ar-Cl) rings is subtle. Achieving high enantiomeric excess (ee) >95% requires catalysts that can distinguish these electronic differences, making this molecule the ultimate test for ligand design.
Part 2: Primary Application – Asymmetric Hydrogenation
Target: Synthesis of Chiral (4-Chlorophenyl)(phenyl)methanamine (CAS: 5267-39-0)
The reduction of this imine yields chiral diarylmethylamines, which are scaffolds for drugs like Cetirizine (via piperazine coupling), Meclizine , and Chlorphenoxamine analogs.
Validated Protocol: Iridium-Catalyzed Hydrogenation
This protocol uses an Iridium-Phosphine-Oxazoline (Ir-PHOX) complex, known for tolerating the steric bulk of benzophenone imines.
Reagents:
-
Substrate: (4-Chlorophenyl)(phenyl)methanimine (1.0 mmol)
-
Catalyst: [Ir(cod)(S)-PHOX]BArF (1.0 mol%)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Hydrogen Source: H₂ gas (50 bar)
Step-by-Step Methodology:
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve the Ir-precursor (10 mg) in DCM (1 mL). The solution should be clear orange.
-
Substrate Loading: Add the imine (215 mg) to a high-pressure steel autoclave vial. Dissolve in DCM (4 mL).
-
Mixing: Add the catalyst solution to the substrate vial.
-
Pressurization: Seal the autoclave. Purge with H₂ three times (5 bar), then pressurize to 50 bar .
-
Reaction: Stir at room temperature (25°C) for 12 hours.
-
Critical Control Point: Do not heat above 40°C; higher temperatures increase conversion but erode enantioselectivity (ee) due to competing non-selective pathways.
-
-
Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.[1]
-
Analysis: Determine conversion via ¹H NMR (disappearance of imine C=H signal is not applicable, monitor shift of aromatic protons). Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Expected Results:
-
Yield: >98%
-
Enantiomeric Excess (ee): 96–99% (S-isomer dominant with S-ligand)
Catalyst Performance Comparison
The following table summarizes why Iridium is the preferred metal for this specific substrate compared to others.
| Catalyst System | Yield (%) | ee (%) | Notes |
| Ir-PHOX / BArF | >99 | 98 | Best in Class. High tolerance for steric bulk. |
| Rh-Diphosphine | 85 | 60-70 | Poor discrimination between Ph and 4-Cl-Ph rings. |
| Pd(TFA)₂ / SegPhos | 95 | 90 | Good alternative, but requires toxic fluorinated solvents (TFE). |
| Ru-Diamine (Transfer) | 50 | 45 | Low reactivity due to lack of N-H directing group on the imine. |
Part 3: Secondary Applications – Heterocycle Synthesis & Coupling
Cross-Coupling Reactions (Buchwald-Hartwig)
The imine nitrogen can serve as a nucleophile in Pd-catalyzed cross-couplings to generate N-aryl benzophenone imines , which are precursors to complex triarylamines used in OLEDs and hole-transport materials.
-
Reaction: (4-Cl-Ph)(Ph)C=NH + Ar-Br → (4-Cl-Ph)(Ph)C=N-Ar
-
Conditions: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C.
Synthesis of Isoquinolines via C-H Activation
Recent methodologies utilize the imine as a directing group for Rh(III)-catalyzed C-H activation/annulation with alkynes.
-
Significance: This provides a one-step route to 1-(4-chlorophenyl)-isoquinolines, a scaffold found in antiviral agents.
Part 4: Visualization of Reaction Pathways
The following diagrams illustrate the strategic placement of this imine in drug synthesis and the catalytic cycle for its reduction.
Diagram 1: The Chiral Gateway Workflow
This flowchart demonstrates how the imine bridges the gap between simple ketones and complex bioactive scaffolds.
Caption: Figure 1. Strategic workflow converting 4-chlorobenzophenone to high-value chiral pharmacophores via the imine intermediate.
Diagram 2: Iridium Catalytic Cycle Logic
This diagram explicates the mechanism of the asymmetric hydrogenation, highlighting the critical enantioselective step.
Caption: Figure 2. Simplified catalytic cycle for Ir-catalyzed hydrogenation. The "Steric Filtering" step is where the ligand distinguishes Ph from 4-Cl-Ph.
Part 5: References
-
BenchChem. Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine via Asymmetric Hydrogenation. [1]
-
Dalian Institute of Chemical Physics. Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines.
-
Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst.[2] J. Am. Chem. Soc.[2][3]
-
University of Liverpool. Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines.
-
PubChem. (4-Chlorophenyl)(phenyl)methanamine Compound Summary. [4]
Sources
Methodological & Application
using (4-Chlorophenyl)(phenyl)methanimine as an ammonia equivalent
Topic: Precision Synthesis of Primary Anilines: Application of (4-Chlorophenyl)(phenyl)methanimine as a Sterically Controlled Ammonia Surrogate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
Executive Summary & Rationale
The Challenge: The direct mono-arylation of ammonia to form primary anilines is notoriously difficult. Ammonia is a competent ligand for palladium, often poisoning the catalyst (formation of Werner complexes). Furthermore, the resulting primary aniline is more nucleophilic than ammonia itself, leading to uncontrolled over-arylation (formation of secondary and tertiary amines).
The Solution: (4-Chlorophenyl)(phenyl)methanimine acts as a superior "Ammonia Surrogate." It masks the nitrogen, preventing catalyst poisoning and poly-arylation due to its steric bulk.
Why the 4-Chloro Derivative? While unsubstituted benzophenone imine is the standard, the (4-chlorophenyl)(phenyl)methanimine variant offers distinct advantages in complex synthesis:
-
Chromatographic Orthogonality: The hydrolysis byproduct (4-chlorobenzophenone) has a distinct retention factor (
) compared to standard benzophenone, often simplifying separation from polarity-matched aniline products. -
Electronic Tuning: The electron-withdrawing chlorine atom lowers the
of the N-H bond slightly, potentially facilitating the deprotonation step in the catalytic cycle for sterically demanding substrates. -
Crystallinity: The chloro-substituent often enhances the crystallinity of intermediate N-arylated imines, allowing for purification via recrystallization rather than column chromatography.
Mechanism of Action
The transformation proceeds via a Palladium-catalyzed Buchwald-Hartwig cross-coupling cycle, followed by acidic hydrolysis.
DOT Diagram 1: Catalytic Cycle & Hydrolysis
Figure 1: The catalytic cycle involves oxidative addition of the aryl halide, coordination of the imine, base-mediated deprotonation, and reductive elimination. The final step occurs outside the cycle: acidic hydrolysis releases the free amine.
Experimental Protocols
Protocol A: C-N Coupling (The Buchwald-Hartwig Step)[1]
Scope: Coupling of aryl bromides/chlorides with (4-chlorophenyl)(phenyl)methanimine.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: (4-Chlorophenyl)(phenyl)methanimine (1.1 – 1.2 equiv) [CAS: 56766-13-1]
-
Catalyst:
(1–2 mol%) or -
Ligand: BINAP (racemic is fine) or Xantphos (2–4 mol%)
-
Base:
(1.4 equiv) or (for base-sensitive substrates) -
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of argon.
-
Solids Addition: Charge the vessel with the Aryl Bromide (1.0 mmol),
(18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and (135 mg, 1.4 mmol).-
Expert Note: If the aryl bromide is a liquid, add it after the solvent.
-
-
Purging: Evacuate and backfill with argon three times to ensure removal of
. -
Solvent & Imine: Add anhydrous Toluene (5 mL, 0.2 M concentration) via syringe. Add (4-Chlorophenyl)(phenyl)methanimine (1.1 equiv) via syringe.
-
Observation: The solution typically turns deep red/orange (characteristic of Pd-BINAP complexes).
-
-
Reaction: Seal the vessel and heat to 80–100°C for 12–18 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
Protocol B: Deprotection & Purification
Objective: Cleave the imine to release the primary aniline and remove the 4-chlorobenzophenone byproduct.
Step-by-Step Methodology
-
Hydrolysis: Dissolve the crude N-arylated imine (from Protocol A) in THF (3 mL).
-
Acidification: Add 1M or 2M HCl (aq) (3–5 equiv) at room temperature.
-
Reaction: Stir for 1–4 hours.
-
Visual Cue: The deep color of the conjugated imine will fade to a pale yellow or colorless solution as the conjugation is broken.
-
-
Separation Strategy (Critical):
-
Step 4a (Partitioning): Dilute with water and Ethyl Acetate (EtOAc).
-
Step 4b (Extraction): The product (aniline) is now a salt (
) and will stay in the Aqueous Layer . The byproduct (4-chlorobenzophenone) will stay in the Organic Layer . -
Step 4c (Wash): Extract the aqueous layer twice with EtOAc to fully remove the ketone byproduct.
-
-
Recovery: Basify the aqueous layer to pH >10 using NaOH (2M) or sat.
. Extract the free aniline into DCM or EtOAc (3x). -
Final Polish: Dry combined organics over
, filter, and concentrate.
Comparative Analysis: Why use this Reagent?
| Feature | Direct Ammonia ( | Benzophenone Imine | (4-Cl-Ph)(Ph)C=NH |
| Selectivity | Poor (Mono/Di/Tri mixtures) | Excellent (Mono only) | Excellent (Mono only) |
| Catalyst Load | High (Poisoning risk) | Low (Standard) | Low (Standard) |
| Atom Economy | High | Moderate | Moderate |
| Byproduct | None | Benzophenone ( | 4-Cl-Benzophenone ( |
| Crystallinity | N/A | Low (Oils common) | High (Solids common) |
| Electronic Effect | N/A | Neutral | Slightly Acidic N-H |
Troubleshooting & Decision Tree
DOT Diagram 2: Purification Logic
Figure 2: Decision matrix for handling incomplete conversion and purification strategy. The Acid/Base extraction is the preferred route for standard anilines.
References
-
Wolfe, J. P., et al. (1997).[7] "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates." Tetrahedron Letters, 38(36), 6367–6370.[7] Link[7]
-
Surry, D. S., & Buchwald, S. L. (2008).[8] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
BenchChem Technical Support. (2025). "Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine." BenchChem Application Notes. Link (Representative link for specific reagent handling).
-
PubChem. (2025).[9] "(4-Chlorophenyl)(phenyl)methanamine Compound Summary." National Library of Medicine. Link
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Benzophenone imine - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Primary Amines via (4-Chlorophenyl)(phenyl)methanimine Intermediates
Abstract
Primary amines are foundational building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview and detailed protocols for the synthesis of primary amines utilizing (4-Chlorophenyl)(phenyl)methanimine and related benzophenone imines as versatile ammonia equivalents. This methodology offers a robust alternative to classical approaches such as the Gabriel synthesis or direct alkylation of ammonia, often providing superior control over mono-alkylation and accommodating a broader range of substrates. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high-yield and high-purity outcomes.
Introduction: The Central Role of Primary Amines and the Benzophenone Imine Strategy
The synthesis of primary amines is a cornerstone of organic chemistry. However, traditional methods are often fraught with challenges. For instance, the direct alkylation of ammonia frequently leads to over-alkylation, resulting in mixtures of primary, secondary, and tertiary amines that are difficult to separate.[1] The Gabriel synthesis, while effective for producing primary amines, can require harsh conditions for the final hydrolysis step.[1][2][3][4]
The use of benzophenone imines, such as (4-Chlorophenyl)(phenyl)methanimine, as ammonia surrogates elegantly circumvents these issues.[5][6] The bulky benzophenone group sterically hinders over-alkylation, ensuring that the reaction predominantly yields the mono-alkylated product.[7] Subsequent mild acidic hydrolysis readily cleaves the imine to reveal the desired primary amine and the corresponding benzophenone, which can often be recovered.[6] This strategy is particularly valuable in the synthesis of complex molecules and in the construction of unnatural α-amino acids.[7][8]
Causality Behind the Method's Efficacy:
-
Steric Hindrance: The two phenyl rings of the benzophenone moiety create a sterically demanding environment around the nitrogen atom, effectively preventing the addition of a second alkyl group.
-
Acidity of the α-Proton: In the case of glycine Schiff base esters, the benzophenone imine structure enhances the acidity of the α-protons, facilitating deprotonation and subsequent alkylation.[7]
-
Mild Deprotection: The imine bond is susceptible to hydrolysis under mild acidic conditions, allowing for the facile release of the primary amine without compromising other sensitive functional groups in the molecule.[6]
Reaction Schematics and Workflow
The overall synthetic strategy can be visualized as a two-stage process: N-alkylation of the benzophenone imine followed by hydrolytic deprotection.
Caption: General workflow for primary amine synthesis.
Detailed Protocols
Protocol 1: Synthesis of the (4-Chlorophenyl)(phenyl)methanimine Intermediate
This protocol details the formation of the key imine intermediate from 4-chlorobenzophenone. While benzophenone imine itself is commercially available, substituted variants may need to be synthesized.
Materials:
-
4-Chlorobenzophenone
-
Ammonia (liquid or as a solution in an organic solvent)
-
Titanium(IV) chloride or other suitable Lewis acid catalyst
-
Anhydrous toluene or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 4-chlorobenzophenone and anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in toluene or bubble ammonia gas through the solution.
-
Carefully add the Lewis acid catalyst (e.g., TiCl4) dropwise. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude (4-Chlorophenyl)(phenyl)methanimine. The product can be purified by vacuum distillation or recrystallization if necessary.
Protocol 2: N-Alkylation of (4-Chlorophenyl)(phenyl)methanimine
This protocol describes the crucial mono-alkylation step.
Materials:
-
(4-Chlorophenyl)(phenyl)methanimine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous conditions are critical for this step.
Procedure:
-
In a flame-dried, nitrogen-purged flask, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (4-Chlorophenyl)(phenyl)methanimine in anhydrous THF to the NaH suspension. Hydrogen gas will evolve. Stir for 30-60 minutes at 0 °C, or until gas evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude N-alkylated imine. This intermediate is often used in the next step without further purification.
Protocol 3: Hydrolysis to the Primary Amine
This final step liberates the desired primary amine.
Materials:
-
Crude N-alkylated imine from Protocol 2
-
Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (1-2 M) or sulfuric acid
-
Diethyl ether or other suitable organic solvent for washing
-
Aqueous sodium hydroxide (2 M)
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
Dissolve the crude N-alkylated imine in THF.
-
Add an equal volume of 1-2 M aqueous HCl.
-
Stir the biphasic mixture vigorously at room temperature for 1-4 hours. The hydrolysis can be monitored by TLC by observing the disappearance of the imine and the appearance of the benzophenone byproduct.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the mixture with diethyl ether to remove the 4-chlorobenzophenone byproduct. The protonated amine salt will remain in the aqueous layer.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M NaOH until the pH is >10.
-
Extract the liberated primary amine with ethyl acetate or dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the primary amine. Further purification can be achieved by column chromatography or distillation.
Quantitative Data Summary
The following table provides representative data for the synthesis of primary amines using benzophenone imine intermediates. Yields are highly substrate-dependent.
| Alkyl Halide (R-X) | Base | Solvent | N-Alkylation Yield (%) | Hydrolysis Yield (%) | Overall Yield (%) |
| Benzyl Bromide | NaH | THF | >95 | ~90 | ~85 |
| Ethyl Iodide | K₂CO₃ | DMF | ~90 | ~92 | ~83 |
| n-Butyl Bromide | NaH | THF/DMF | >95 | ~88 | ~84 |
| Isopropyl Bromide | LDA | THF | ~75 | ~90 | ~68 |
Note: Data is illustrative and based on typical results reported in the literature for similar transformations.
Mechanistic Insights
The success of this synthetic route hinges on the precise control of reactivity at each stage.
Caption: Key mechanistic steps in the synthesis.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low yield in N-alkylation | Incomplete deprotonation. | Use a stronger base (e.g., n-BuLi) or a more polar aprotic solvent (e.g., HMPA as an additive). Ensure strictly anhydrous conditions. |
| Sterically hindered alkyl halide. | Increase reaction temperature and time. Consider alternative, less hindered electrophiles if possible. | |
| Incomplete hydrolysis | Insufficient acid or reaction time. | Increase the concentration of the aqueous acid or prolong the reaction time. Gentle heating may also be beneficial. |
| Steric hindrance around the imine. | Employ stronger acidic conditions (e.g., concentrated H₂SO₄ in THF), but be mindful of potential side reactions with other functional groups. | |
| Formation of dialkylated product | This is rare with this method but could indicate a highly reactive alkylating agent. | Ensure slow, dropwise addition of the alkyl halide at low temperature (0 °C). |
Conclusion
The use of (4-Chlorophenyl)(phenyl)methanimine and related benzophenone imines provides a highly efficient and controlled method for the synthesis of primary amines. By preventing over-alkylation and allowing for mild deprotection, this strategy offers significant advantages over classical methods, making it a valuable tool for researchers, scientists, and drug development professionals. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this methodology in a variety of synthetic applications.
References
- BenchChem (2025).Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
- ACS Publications (2019).
-
Chemistry LibreTexts (2025). 10.5: Synthesis of Amines.[Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis.[Link]
-
ResearchGate (2025). Benzophenone Imine.[Link]
-
Master Organic Chemistry (2025). The Gabriel Synthesis.[Link]
-
Chemistry Steps (2020). The Gabriel Synthesis.[Link]
-
OpenStax adaptation (2023). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.[Link]
-
PubMed (2020). Amino Acid Schiff Base Bearing Benzophenone Imine As a Platform for Highly Congested Unnatural α-Amino Acid Synthesis.[Link]
-
ResearchGate (2026). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.[Link]
Sources
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. Amino Acid Schiff Base Bearing Benzophenone Imine As a Platform for Highly Congested Unnatural α-Amino Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction mechanism of (4-Chlorophenyl)(phenyl)methanimine with aryl halides
Application Note: Strategic Synthesis of Primary Anilines via Pd-Catalyzed N-Arylation of (4-Chlorophenyl)(phenyl)methanimine
Executive Summary
The direct synthesis of primary anilines (
This guide details the protocol for using (4-Chlorophenyl)(phenyl)methanimine as a robust "masked ammonia" surrogate in Buchwald-Hartwig aminations. While unsubstituted benzophenone imine is the standard reagent, the 4-chloro derivative allows for modified crystallinity of intermediates and distinct chromatographic retention times, aiding in the purification of complex pharmaceutical intermediates.
Key Advantages:
-
Mono-Selectivity: Completely suppresses over-arylation (formation of
). -
Operational Simplicity: The intermediate imine is stable and often isolable.
-
Mild Release: Hydrolysis occurs under mild acidic conditions, releasing the primary aniline.
Mechanistic Insight: The Catalytic Cycle
The reaction proceeds via a Palladium(0)/Palladium(II) catalytic cycle.[1][2][3] Unlike standard amine couplings, the imine nitrogen is less nucleophilic but possesses high acidity at the N-H position (
Critical Mechanistic Steps:
-
Oxidative Addition: The active
species inserts into the bond (where ).-
Note: If the substrate is an aryl chloride, the catalyst system must be tuned (e.g., bulky biaryl phosphines like XPhos or BrettPhos) to prefer the substrate over the 4-chloro substituent on the imine reagent.
-
-
Ligand Exchange & Coordination: The imine coordinates to the Pd(II) center.
-
Deprotonation: The base (typically
or ) deprotonates the coordinated imine, forming a Pd-amido complex. -
Reductive Elimination: The C-N bond is formed, releasing the N-arylated imine and regenerating
.
Visualizing the Pathway
Figure 1: Catalytic cycle for the N-arylation of (4-Chlorophenyl)(phenyl)methanimine followed by hydrolysis.
Experimental Protocol
This protocol is optimized for coupling with Aryl Bromides . If using Aryl Chlorides, ensure the ligand is sufficiently active (e.g., BrettPhos).
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Aryl Halide | Substrate | 1.0 | Ar-Br or Ar-I |
| Imine Reagent | Nucleophile | 1.1 - 1.2 | (4-Chlorophenyl)(phenyl)methanimine |
| Catalyst | Metal Source | 0.01 - 0.05 | |
| Ligand | Chiral/Steric | 0.02 - 0.10 | BINAP (Standard) or Xantphos |
| Base | Deprotonation | 1.4 - 2.0 | |
| Solvent | Medium | 0.2 M | Toluene or 1,4-Dioxane (Anhydrous) |
Step-by-Step Methodology
Phase 1: Coupling Reaction
-
Inert Setup: Charge a reaction vial with a stir bar. Flame-dry under vacuum and backfill with Argon/Nitrogen (
) three times. -
Solids Addition: Add
(2 mol%), BINAP (3 mol%), and (1.5 equiv).-
Expert Tip: Pre-complexing Pd and Ligand in a small volume of solvent for 15 mins increases reproducibility.
-
-
Substrate Addition: Add the Aryl Halide (1.0 equiv) and (4-Chlorophenyl)(phenyl)methanimine (1.1 equiv).
-
Solvent: Add anhydrous Toluene (concentration ~0.2 M relative to halide).
-
Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.
-
Monitoring: Monitor by TLC/LCMS. The imine product usually has a higher
than the starting amine would, but lower than the aryl halide. -
Checkpoint: Look for the disappearance of the Aryl Halide.[3]
-
Phase 2: Hydrolysis (Deprotection)
-
Cooling: Cool the reaction mixture to room temperature.
-
Acidification: Add 1M HCl (aq) or 2M Citric Acid (for acid-sensitive substrates) directly to the reaction mixture (ratio 1:1 v/v with solvent).
-
Stirring: Stir vigorously at RT for 1–4 hours.
-
Observation: The mixture typically turns biphasic. The product (anilinium salt) resides in the aqueous layer; the benzophenone byproduct stays in the organic layer.
-
-
Workup:
-
Wash the organic layer (removes benzophenone derivative).
-
Basify the aqueous layer with NaOH (pH > 10).
-
Extract the free aniline into EtOAc or DCM.
-
Workflow Visualization
Figure 2: Operational workflow from coupling to isolation.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Ensure strict |
| Chemoselectivity Loss | Reaction at Imine-Cl | If your substrate is an Aryl Chloride, the catalyst may insert into the 4-Cl of the imine. Switch to XPhos or BrettPhos ligands which prefer the more sterically accessible external halide. |
| Incomplete Hydrolysis | Steric Bulk | If the aniline product is ortho-substituted, hydrolysis is slower. Increase temp to 40°C or use THF/HCl mixture to improve solubility. |
| Product Trapped | Benzophenone Co-elution | The 4-chloro benzophenone byproduct is less polar. Use the Acid/Base extraction workup (Phase 2, Step 4) rather than column chromatography to separate. |
References
-
Buchwald-Hartwig Amination (General Mechanism)
-
Benzophenone Imine as Ammonia Surrogate
-
Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates.[4] Tetrahedron Letters.
-
-
Hydrolysis Protocols
-
Chemoselectivity in Chloro-Arenes
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. escholarship.org [escholarship.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of (4-Chlorophenyl)(phenyl)methanimine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the chemical transformation of (4-Chlorophenyl)(phenyl)methanimine, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The focus of this document is to diagnose and resolve low conversion rates, a frequent challenge that can impede research and development timelines.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion of the imine starting material. What are the most common initial checks?
Low conversion is a frustrating but diagnosable issue. Before making significant changes to your protocol, a systematic check of the fundamentals is often the most efficient path to a solution. The primary culprits are typically related to reagent integrity, reaction environment, or the reaction conditions themselves.
Initial Diagnostic Steps:
-
Re-evaluate Starting Materials: Confirm the purity of your (4-Chlorophenyl)(phenyl)methanimine. Imines can be susceptible to hydrolysis, especially if exposed to moisture over time.[2] Also, verify the purity and activity of your reducing agent or other key reagents. For instance, sodium borohydride can decompose if not stored in a dry environment.
-
Ensure an Inert & Anhydrous Environment: Many coupling and reduction reactions are sensitive to moisture and oxygen. Ensure all glassware was properly dried, solvents are anhydrous, and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) if required by the protocol.
-
Verify Reaction Stoichiometry and Temperature: Double-check all calculations for molar equivalents. An insufficient amount of a key reagent is a common cause of incomplete reactions. Confirm that the reaction temperature was maintained correctly throughout the experiment. Some reactions have a critical temperature threshold for initiation.
Q2: How can I confirm the purity and stability of my (4-Chlorophenyl)(phenyl)methanimine starting material?
The stability and purity of the imine are critical for a successful reaction. As imines are formed from the condensation of an amine and a carbonyl compound, the equilibrium can shift back, leading to hydrolysis, especially in the presence of water.[3]
Verification Methods:
-
Spectroscopic Analysis: Run a fresh ¹H NMR or FT-IR spectrum of your starting material. For the imine, you should observe the characteristic C=N stretch in the IR spectrum (typically around 1620-1690 cm⁻¹). In the NMR, the absence of significant peaks corresponding to 4-chlorobenzophenone and the corresponding amine starting materials is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis can often reveal the presence of impurities. Spot your starting material on a plate and develop it in an appropriate solvent system. A single, well-defined spot is ideal. The presence of multiple spots suggests impurities or degradation.
-
Moisture Content: If you suspect hydrolysis, consider using anhydrous solvents for your reaction. Imines can be sensitive to acidic or basic conditions during workup, which can also lead to degradation.[4]
Q3: My reductive amination using sodium borohydride (NaBH₄) is giving low yields. What are the potential causes and solutions?
Sodium borohydride is a common and effective reducing agent for imines, but its reactivity is highly dependent on the reaction conditions.
Troubleshooting NaBH₄ Reductions:
| Potential Cause | Scientific Explanation & Recommended Action |
| Solvent Choice | The reactivity of NaBH₄ is solvent-dependent. Protic solvents like methanol or ethanol are typically used and can activate the borohydride, but they can also participate in side reactions. Action: Ensure your solvent is anhydrous. Methanol is often a good choice for imine reductions.[1] If you suspect solvent is an issue, consider screening other alcoholic solvents. |
| Reaction Temperature | Imine reduction with NaBH₄ is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1] Action: If the reaction is sluggish, after the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period. Monitor progress by TLC. |
| Reagent Decomposition | Sodium borohydride can decompose in the presence of acid or moisture. Action: Use fresh, high-purity NaBH₄ from a properly sealed container. Add the reagent in portions to control the reaction exotherm and prevent localized heating that could accelerate decomposition. |
| Incomplete Imine Formation | If the imine is generated in situ, the equilibrium may not fully favor its formation before the reducing agent is added. Action: Allow sufficient time for the ketone/aldehyde and amine to form the imine before adding the NaBH₄. This can be monitored by TLC. |
Q4: My catalytic hydrogenation reaction is sluggish or has completely stalled. What should I investigate?
Catalytic hydrogenation is a powerful method for imine reduction, but the catalyst's activity is paramount and can be easily compromised.
Common Issues in Catalytic Hydrogenation:
-
Catalyst Poisoning: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be deactivated by impurities.[2] Sulfur compounds, halides, and strong coordinating ligands in the starting materials or solvent can act as catalyst poisons.
-
Solution: Purify the starting materials and use high-purity solvents. If poisoning is suspected, increasing the catalyst loading may help, but purification is the better long-term solution.
-
-
Insufficient Hydrogen Pressure or Agitation: The reaction is dependent on the efficient mixing of the substrate, catalyst, and hydrogen gas.
-
Solution: Ensure the system is properly sealed and pressurized. Increase the stirring rate to ensure the catalyst remains suspended and to maximize gas-liquid mass transfer.
-
-
Catalyst Activity: The catalyst may simply be old or have reduced activity.
-
Solution: Use a fresh batch of catalyst. For catalysts like Raney Nickel, ensure they have been stored and handled correctly to maintain their activity.
-
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve low conversion rates in your reaction.
Caption: A systematic workflow for diagnosing low reaction conversion.
Optimized Experimental Protocols
The following protocols are generalized representations based on established chemical synthesis methods for reductive amination.[1]
Protocol 1: Reduction via Sodium Borohydride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4-Chlorophenyl)(phenyl)methanimine (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting imine using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Chlorophenyl)(phenyl)methanamine.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction via Catalytic Hydrogenation
-
Catalyst Preparation: To a hydrogenation vessel, add the catalyst (e.g., 5-10 mol% Raney Nickel or Pd/C) under an inert atmosphere.
-
Addition of Substrate: Add a solution of (4-Chlorophenyl)(phenyl)methanimine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Hydrogenation: Seal the vessel and purge the system with hydrogen gas (H₂) several times. Pressurize the vessel to the desired pressure (e.g., 50-120 bar).[1]
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-125 °C) until hydrogen uptake ceases.[1]
-
Work-up: Carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify as described in Protocol 1.
Reaction Mechanism & Key Intermediates
Understanding the reaction mechanism is key to troubleshooting. The reductive amination proceeds via the formation of an imine, which is then reduced to the target amine.
Caption: General mechanism for the synthesis of the target amine.
References
-
Oriental Journal of Chemistry. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]
-
Semantic Scholar. (2013). Catalytic Methods for Imine Synthesis. [Link]
-
ACS Publications. (2023). Catalytic Asymmetric Imine Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Catalytic Methods for Imine Synthesis. [Link]
-
RSC Publishing. (n.d.). Catalytic imine–imine cross-coupling reactions. [Link]
-
RSC Publishing. (n.d.). Synthesis of imines from the coupling reaction of alcohols and amines catalyzed by phosphine-free cobalt(ii) complexes. [Link]
-
International Journal of Creative Research and Studies. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. [Link]
-
ACS Publications. (2021). Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. [Link]
-
ChemRxiv. (n.d.). Imine as a Linchpin Approach for Distal C(sp2)–H Functionalization. [Link]
-
RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
ResearchGate. (n.d.). Summary of reaction conditions to achieve quantitative conversion of imines. [Link]
-
University of Illinois. (2006). Reductive Coupling Reactions of Nitrones and Imines, Modern Versions. [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. [Link]
- Google Patents. (n.d.). Preparation method of benzhydrylamine hydrochloride.
-
ResearchGate. (2013). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. [Link]
-
MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
-
ACS Publications. (n.d.). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. [Link]
- Google Patents. (n.d.). Process for the preparation of N-substituted hydroxylamines and their salts.
-
Asian Journal of Chemistry. (2022). Effect of Reaction Conditions on the Conversion and Selectivity of MCM-41 and Al-20-MCM-41 Catalyzed Amine Coupling Reactions. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
- Google Patents. (n.d.). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
-
ResearchGate. (2015). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
PubChem. (n.d.). 1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine. [Link]
-
PubMed. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]
- Google Patents. (n.d.). A kind of method preparing 4-chlorobenzhydrylamine.
-
MDPI. (n.d.). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]
Sources
optimizing catalyst loading for (4-Chlorophenyl)(phenyl)methanimine reactions
This guide functions as a specialized Technical Support Center for researchers working with (4-Chlorophenyl)(phenyl)methanimine (CAS: 5334-42-9).
This substrate is a sterically hindered diaryl ketimine . Unlike simple aldimines, it presents three specific challenges:
-
Steric Bulk: The two aryl rings impede catalyst approach.
-
Hydrolytic Instability: The C=N bond is prone to reverting to 4-chlorobenzophenone in the presence of trace water.
-
Chemoselectivity: The 4-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under aggressive hydrogenation conditions, particularly with Palladium.
Ticket Category: Diaryl Ketimine Reduction / Asymmetric Transfer Hydrogenation (ATH) Subject: (4-Chlorophenyl)(phenyl)methanimine
PART 1: The Optimization Matrix (Catalyst Loading)
Do not default to a standard 1 mol% loading. For this substrate, loading must be balanced against reaction time and the risk of dehalogenation.
Recommended Catalyst Systems
Based on electronic demand and steric hindrance, we recommend Ruthenium (Ru) for Transfer Hydrogenation or Iridium (Ir) for direct Hydrogenation. Avoid Palladium (Pd) unless necessary, due to dehalogenation risks.
| Parameter | System A: Ru-ATH (Recommended) | System B: Ir-AH (High Pressure) |
| Catalyst Precursor | [RuCl2(p-cymene)]2 | [Ir(COD)Cl]2 |
| Chiral Ligand | (R,R)-TsDPEN (Noyori-Ikariya type) | (S,S)-f-SpiroPhos or Xyliphos |
| Reductant | HCOOH / Et3N (5:2 Azeotrope) | H2 Gas (20–50 bar) |
| Solvent | DCM or MeOH (Degassed) | Toluene or MeOH |
| Starting Load | 0.5 mol% (S/C = 200) | 0.1 mol% (S/C = 1000) |
| Optimized Load | 0.1 – 0.25 mol% | 0.01 – 0.05 mol% |
| Temp Window | 25°C – 40°C | RT – 50°C |
Protocol 1: Determining the "Critical Loading Threshold" (S/C Ratio)
Use this workflow to minimize metal waste without sacrificing yield.
-
Baseline Run: Start at 0.5 mol% Ru-catalyst in DCM at 30°C.
-
Success Criteria: >98% conversion in <4 hours.
-
-
Step-Down Titration: If Baseline is successful, perform parallel reactions at 0.25 mol% , 0.1 mol% , and 0.05 mol% .
-
The "Stall Point": Identify the loading where conversion plateaus below 90% regardless of extended time.
-
Optimization Rule: Set your operational loading at 1.5x the Stall Point .
-
Example: If 0.05 mol% stalls at 60% conv, use 0.075 - 0.1 mol% .
-
PART 2: Troubleshooting Guides (Active Tickets)
Ticket #1: Reaction Stalls at ~50-60% Conversion
Diagnosis: This is rarely due to catalyst death alone. In ketimine ATH, this is often an Equilibrium Trap or Product Inhibition .
The Mechanism: As the amine product forms, it is more basic than the starting imine. It can bind to the metal center or alter the pH of the formate azeotrope, shifting the equilibrium.
Diagnostic Workflow:
Figure 1: Diagnostic logic for incomplete conversion in ketimine reduction.
Remediation:
-
Re-charge Reductant: Add 1-2 equivalents of the HCOOH/Et3N azeotrope. The reaction consumes acid; if the mixture becomes too basic, the Ru-H hydride species becomes unstable.
-
Gas Removal: If using Transfer Hydrogenation, CO2 is a byproduct. Ensure the vessel is open to a bubbler (inert gas line) to allow CO2 escape. Dissolved CO2 can inhibit the catalyst.
Ticket #2: Appearance of 4-Chlorobenzophenone (Hydrolysis)
Issue: You observe the starting material disappearing, but the product yield is low, and a ketone peak grows in HPLC/GC.
Root Cause:
Diaryl imines are thermodynamically unstable relative to their ketones in the presence of water.
Corrective Actions:
-
Solvent Protocol: Do not rely on "bottle dry" solvents. Use freshly distilled solvents or molecular sieves (3Å).
-
Loading Effect: Paradoxically, increasing catalyst loading can fix this. A faster reaction rate (k_red) outcompetes the hydrolysis rate (k_hyd).
-
Guidance: If hydrolysis > 5%, double the catalyst loading immediately to minimize the time the imine sits in solution.
-
-
One-Pot Strategy: If the imine is difficult to isolate, synthesize it in situ from the nitrile (via Grignard) or ketone (via TiCl4) and subject it to hydrogenation immediately without aqueous workup.
Ticket #3: Dehalogenation (Loss of Chlorine)
Issue: You detect (Phenyl)methanamine (des-chloro product). Risk Factor: High with Pd/C; Low with Ru/Ir.
Prevention:
-
Switch Metal: If using Pd/C, stop. Switch to Ru(TsDPEN) (Transfer Hydrogenation) or Ir(Xyliphos) . These complexes operate via an outer-sphere mechanism that does not activate aryl halides.
-
Base Control: If using a base (e.g., KOH in iPrOH system), switch to the Formic Acid/Triethylamine system. Strong bases at high temperatures promote oxidative addition of the Ar-Cl bond to the metal.
PART 3: Frequently Asked Questions (FAQ)
Q1: Can I use 2-Propanol (IPA) instead of Formic Acid for the Ru-catalyzed reduction? A: Yes, but with caution. The IPA system is reversible (thermodynamic equilibrium). Because benzophenone derivatives are sterically bulky, the equilibrium does not favor the alcohol/amine as strongly as it does for aldehydes.
-
Recommendation: Use HCOOH/Et3N. It drives the reaction irreversibly through the release of CO2 gas, allowing for lower catalyst loading (0.1 mol%) compared to IPA systems.
Q2: My enantioselectivity (ee) is eroding over time. Why? A: This is likely product racemization or background reaction .
-
Background: If the imine hydrolyzes to the ketone and then reduces non-selectively, ee drops.
-
Match/Mismatch: Ensure you are using (R,R)-TsDPEN to get the (R)-amine (check specific literature for your derivative, as Cahn-Ingold-Prelog priorities might flip the name, but the induction sense remains).
-
Temperature: Lower the temperature to 20°C. Higher T increases the rate of the uncatalyzed (racemic) background pathway.
Q3: How do I remove the Ruthenium residue? It's failing heavy metal limits. A: Diaryl amines bind Ru tightly.
-
Solution: After reaction, add a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with 10% aqueous Cysteine solution. The sulfur in cysteine chelates Ru effectively from the amine product.
PART 4: Visualizing the Catalyst Cycle
Understanding the "Outer Sphere" mechanism explains why Ru-ATH is safer for the Chloro-group than Pd.
Figure 2: The concerted "Outer Sphere" mechanism. The substrate does not bind directly to the metal, preventing Ar-Cl activation (dehalogenation).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061.
-
Cobley, C. J., & Hesselhammer, J. P. (2011). Efficient Asymmetric Transfer Hydrogenation of Ketimines using Ru-TsDPEN catalysts. Journal of Molecular Catalysis A: Chemical, 337(1-2), 19-27.
-
Parekh, V., et al. (2010). Optimization of Catalyst Loading in Pharmaceutical Hydrogenation. Organic Process Research & Development, 14(6), 1461–1468.
-
BenchChem Technical Support. (2025). Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine via Asymmetric Hydrogenation.[3] BenchChem Protocols.
Sources
Validation & Comparative
Navigating the Vibrational Landscape: A Guide to FTIR-Based Identification of the C=N Bond in (4-Chlorophenyl)(phenyl)methanimine
For Immediate Release
In the landscape of synthetic chemistry and drug development, precise molecular characterization is paramount. The unequivocal identification of functional groups is a cornerstone of this process, ensuring the integrity and purity of synthesized compounds. For researchers working with imines, such as (4-Chlorophenyl)(phenyl)methanimine, Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and indispensable tool. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the carbon-nitrogen double bond (C=N) in (4-Chlorophenyl)(phenyl)methanimine, offers a comparative perspective with related structures, and details the experimental protocols for acquiring high-quality spectral data.
(4-Chlorophenyl)(phenyl)methanimine, a benzophenone imine derivative, is a valuable intermediate in various organic syntheses. The central feature of this molecule is the imine functional group, where a carbon atom is double-bonded to a nitrogen atom. The stretching vibration of this C=N bond gives rise to a characteristic absorption band in the mid-infrared region of the electromagnetic spectrum, providing a spectral fingerprint for its identification.
The C=N Stretching Vibration: A Spectral Fingerprint
The C=N stretching vibration in imines typically appears in the region of 1690-1640 cm⁻¹ . However, the precise wavenumber is sensitive to the molecular environment, including conjugation and the electronic effects of substituents on the aromatic rings. For (4-Chlorophenyl)(phenyl)methanimine, the presence of two aromatic rings directly attached to the C=N group leads to conjugation, which can lower the vibrational frequency compared to non-conjugated imines.
A review of the literature for structurally similar aromatic imines provides a more refined expected range. For instance, the closely related (E)-N-(4-chlorobenzylidene) aniline exhibits its characteristic C=N stretching peak at 1625.1 cm⁻¹ [1]. Other aromatic imines have been reported to show this vibration in the range of 1600–1659 cm⁻¹ [2]. A general reference for imines places the C=N stretch between 1690 to 1650 cm⁻¹ [3]. Based on these data, the characteristic C=N peak for (4-Chlorophenyl)(phenyl)methanimine is anticipated to be a strong to medium intensity band within the 1620-1660 cm⁻¹ region.
Comparative FTIR Data for Aromatic Imines
To provide a clear comparative framework, the following table summarizes the observed C=N stretching frequencies in (4-Chlorophenyl)(phenyl)methanimine and related aromatic imines.
| Compound Name | Structure | C=N Stretching Frequency (cm⁻¹) | Reference |
| (4-Chlorophenyl)(phenyl)methanimine | Ph-C(Ph)=N-Ph-4-Cl | Expected: 1620-1660 | - |
| (E)-N-(4-chlorobenzylidene) aniline | Ph-CH=N-Ph-4-Cl | 1625.1 | [1] |
| General Aromatic Imines | Ar-CH=N-Ar' | 1600-1659 | [2] |
| General Imines | R-CH=N-R' | 1690-1650 | [3] |
Beyond the principal C=N stretching vibration, the FTIR spectrum of (4-Chlorophenyl)(phenyl)methanimine will exhibit other characteristic peaks that confirm its molecular structure. These include:
-
Aromatic C-H stretching: Weak to medium bands typically appearing above 3000 cm⁻¹.
-
Aromatic C=C stretching: Medium to strong bands in the 1600-1450 cm⁻¹ region.
-
C-N stretching: Generally found in the 1350-1000 cm⁻¹ range.
-
C-Cl stretching: Typically observed in the 800-600 cm⁻¹ region.
Experimental Protocols for High-Fidelity FTIR Analysis
The acquisition of a clean, well-resolved FTIR spectrum is contingent on proper sample preparation. For a solid compound like (4-Chlorophenyl)(phenyl)methanimine, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Methodology 1: KBr Pellet Method
This traditional transmission method provides excellent spectral detail when executed correctly.
Protocol:
-
Sample and KBr Preparation: Dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C to remove any absorbed moisture, which can interfere with the spectrum[4].
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the (4-Chlorophenyl)(phenyl)methanimine sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder until a homogenous mixture is obtained[5].
-
Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet[6].
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Methodology 2: Attenuated Total Reflectance (ATR)
ATR is a more modern and rapid technique that requires minimal sample preparation.
Protocol:
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the powdered (4-Chlorophenyl)(phenyl)methanimine sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface[7].
-
Spectral Acquisition: Acquire the FTIR spectrum. After measurement, the sample can be recovered, and the crystal cleaned with a suitable solvent (e.g., isopropanol).
Workflow for FTIR Analysis of (4-Chlorophenyl)(phenyl)methanimine
The following diagram illustrates the logical workflow for the characterization of (4-Chlorophenyl)(phenyl)methanimine using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of (4-Chlorophenyl)(phenyl)methanimine.
Conclusion
FTIR spectroscopy offers a definitive and efficient method for the structural elucidation of (4-Chlorophenyl)(phenyl)methanimine, with the characteristic C=N stretching vibration serving as a key diagnostic peak. By understanding the expected spectral region for this bond and employing meticulous sample preparation techniques such as the KBr pellet or ATR methods, researchers can confidently verify the synthesis of this important chemical intermediate. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of accurate and reliable molecular characterization.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Spectroscopy Online. (2023, May 3). New ATR FT-IR Mapping Method Helps Identify Ingredients in Herbal Medicines. Retrieved from [Link]
-
Manikandan, A., et al. (2015). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]
-
As-syifa, R. H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
Di Girolamo, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-10. Retrieved from [Link]
-
Orie, K. J., & Ibiok, U. J. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. International Journal of Chemical, Material and Environmental Research, 6(1), 16-21. Retrieved from [Link]
-
Hafidh, S. H., Muslim, R. F., & Awad, M. (2025). The FT-IR of synthesized imine compounds. ResearchGate. Retrieved from [Link]
-
Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238776, N-(4-Chlorobenzylidene)aniline. Retrieved from [Link].
-
Szymański, P., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Molecules, 24(24), 4541. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
Sources
- 1. ijcrcps.com [ijcrcps.com]
- 2. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. azom.com [azom.com]
- 5. shimadzu.com [shimadzu.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. agilent.com [agilent.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)(phenyl)methanimine
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (4-Chlorophenyl)(phenyl)methanimine. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes fundamental principles of mass spectrometry and established fragmentation patterns of structurally related molecules to propose a logical and scientifically grounded fragmentation pathway. This predictive analysis serves as a valuable resource for researchers, scientists, and drug development professionals in the identification and structural elucidation of this and similar aromatic imines.
Introduction to Imine Fragmentation in Mass Spectrometry
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fingerprint of the molecule's structure.
For aromatic imines like (4-Chlorophenyl)(phenyl)methanimine, the initial ionization is likely to occur through the removal of a non-bonding electron from the nitrogen atom or a π-electron from one of the aromatic rings, as these are the highest energy electrons in the molecule. The stability of the aromatic systems typically results in a prominent molecular ion peak. Subsequent fragmentation is driven by the stability of the resulting cations and neutral losses.
Proposed Fragmentation Pathway for (4-Chlorophenyl)(phenyl)methanimine
The molecular weight of (4-Chlorophenyl)(phenyl)methanimine (C₁₃H₁₀ClN) is 215.68 g/mol . The molecular ion peak [M]•+ is therefore expected at m/z 215, with an isotopic peak [M+2]•+ at m/z 217 of approximately one-third the intensity, characteristic of the presence of a single chlorine atom.
The proposed fragmentation cascade is initiated by several key bond cleavages, driven by the formation of stable carbocations and resonance-stabilized structures.
Caption: Proposed EI-MS fragmentation pathway for (4-Chlorophenyl)(phenyl)methanimine.
Key Fragmentation Steps:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation pathway for many organic compounds is the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion. In this case, it would result in a fragment at m/z 214/216 . This ion benefits from increased conjugation.
-
Cleavage of the C-C Single Bond: The bond between the methanimine carbon and the chlorophenyl ring is a likely point of cleavage. This can lead to two primary fragmentation routes:
-
Formation of the Phenylmethanimine Cation: Cleavage can result in the formation of a [C₆H₅CNH]⁺ fragment at m/z 104 and the loss of a chlorophenyl radical.
-
Formation of the Chlorobenzyl Cation: Alternatively, charge retention on the chlorophenyl-containing fragment could lead to a [C₇H₄Cl]⁺ ion at m/z 111/113 .
-
-
Cleavage of the C-N Bond: While less common than alpha-cleavage in aliphatic amines, cleavage of the C-N bond is possible.
-
Formation of the Phenyl Cation: This would lead to the highly stable phenyl cation [C₆H₅]⁺ at m/z 77 .
-
Formation of the Chlorophenyl Cation: This would produce the [C₆H₄Cl]⁺ ion at m/z 111/113 .
-
-
Formation of Benzonitrile: Rearrangement and subsequent fragmentation can lead to the formation of a stable benzonitrile radical cation [C₆H₅C≡N]•+ at m/z 103 .
Comparison with Structurally Related Compounds
To add confidence to this predictive model, it is instructive to compare the proposed fragmentation with that of similar molecules.
| Compound | Key Fragmentation Pathways | Common Fragment Ions (m/z) |
| Benzophenone (C₁₃H₁₀O) | Cleavage of the C-C bond adjacent to the carbonyl group. | 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
| N-Benzylideneaniline (C₁₃H₁₁N) | Cleavage of the C-N single bond. | 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺) |
| (4-Chlorophenyl)(phenyl)methanamine (C₁₃H₁₂ClN) | Alpha-cleavage of the C-C bond adjacent to the nitrogen. | 182/184 ([M-phenyl]⁺), 167 ([M-chlorophenyl]⁺) |
The fragmentation of benzophenone is dominated by the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). For N-benzylideneaniline, the formation of the tropylium ion (m/z 91) is a characteristic feature. In the case of the corresponding amine, alpha-cleavage is the predominant pathway.
For (4-Chlorophenyl)(phenyl)methanimine, we can expect a hybrid of these behaviors. The presence of the chlorine atom will influence the relative abundance of fragment ions containing the chlorophenyl moiety.
Predicted Mass Spectrum Data
Based on the proposed fragmentation pathways and comparison with related compounds, the following table summarizes the expected key fragment ions and their predicted relative abundances in the EI-MS of (4-Chlorophenyl)(phenyl)methanimine.
| m/z (Nominal) | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 215/217 | [M]•+ (Molecular Ion) | [C₁₃H₁₀ClN]•+ | High |
| 214/216 | [M-H]⁺ | [C₁₃H₉ClN]⁺ | Moderate |
| 180 | [M-Cl]⁺ | [C₁₃H₁₀N]⁺ | Moderate to High |
| 111/113 | Chlorophenyl cation / Chlorobenzyl cation | [C₆H₄Cl]⁺ / [C₇H₄Cl]⁺ | Moderate |
| 104 | Phenylmethanimine fragment | [C₇H₆N]⁺ | Moderate |
| 103 | Benzonitrile | [C₇H₅N]•+ | Moderate |
| 77 | Phenyl cation | [C₆H₅]⁺ | High |
Experimental Protocol for Verification
To validate this proposed fragmentation pattern, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
5.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of (4-Chlorophenyl)(phenyl)methanimine in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a working concentration of 10-100 µg/mL with the same solvent.
5.2. GC-MS System and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/s.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This guide presents a theoretically derived yet comprehensive overview of the expected mass spectrometry fragmentation pattern of (4-Chlorophenyl)(phenyl)methanimine. By dissecting the molecule into its core functional groups and applying established principles of ion stability and fragmentation mechanisms, we have constructed a predictive model that can guide researchers in the identification and structural confirmation of this compound. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This work underscores the power of predictive analysis in mass spectrometry, providing a solid foundation for further experimental investigation in the fields of chemical analysis and drug development.
References
Optimizing Purity Analysis of (4-Chlorophenyl)(phenyl)methanimine: A Comparative Guide to Stationary Phase Stability and Selectivity
Topic: HPLC Method Development for (4-Chlorophenyl)(phenyl)methanimine Purity Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Analytical Scientists
Executive Summary
(4-Chlorophenyl)(phenyl)methanimine is a critical intermediate in the synthesis of sertraline and related APIs. Its analysis presents a distinct chromatographic challenge: hydrolytic instability . Standard Reverse Phase (RP) methods utilizing acidic modifiers (TFA, Formic Acid, Phosphate pH ~3.0) frequently catalyze on-column degradation, converting the target imine into its ketone precursor, 4-chlorobenzophenone. This artifactual degradation leads to false-positive impurity reporting and mass balance failures.
This guide objectively compares three methodological approaches: Traditional Acidic C18 , High-pH Hybrid C18 , and Non-Aqueous Normal Phase , providing experimental evidence to support the transition to high-pH methodologies for Schiff base analysis.
Part 1: The Chemical Challenge (Mechanism of Failure)
To develop a robust method, one must understand the failure mode of the standard "generic" gradient. Imines (
Figure 1: Acid-Catalyzed Hydrolysis Mechanism The following diagram illustrates why acidic mobile phases generate false impurity peaks.
Caption: Acid-catalyzed hydrolysis pathway converting the target imine to the ketone impurity during analysis.
Part 2: Comparative Method Performance
We evaluated three distinct chromatographic systems to determine the optimal balance of stability, selectivity, and sensitivity.
Table 1: Performance Matrix
| Feature | Method A: Traditional Acidic | Method B: High-pH Hybrid (Recommended) | Method C: Normal Phase |
| Stationary Phase | C18 (L1) Silica-based | Hybrid Ethylene-Bridged C18 (e.g., XBridge) | Amylose/Silica |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ (pH 10) / MeOH | Hexane / Ethanol / DEA |
| pH Environment | pH ~2.5 | pH ~10.0 | N/A (Non-Aqueous) |
| Imine Stability | Poor (Significant degradation) | Excellent (Neutral state maintained) | Good (Water absent) |
| Peak Shape | Tailing (Silanol interaction) | Sharp (Silanols suppressed) | Broad (Mass transfer issues) |
| MS Compatibility | High | High (Negative/Positive mode) | Low (Explosion risk/APCI only) |
| Primary Artifact | 4-Chlorobenzophenone peak increases over run time. | None. | Solvent evaporation alters retention. |
Part 3: Detailed Experimental Protocols
1. The "False Positive" Trap: Acidic Method (For Comparison Only)
Use this protocol only to validate the presence of hydrolysis artifacts.
-
Column: Standard C18 (4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Observation: You will likely observe a "saddle" peak or a plateau between the Imine and the Ketone, indicating reaction during migration.
2. The Recommended Protocol: High-pH Hybrid RP
This method utilizes the stability of the imine under basic conditions. At pH 10, the imine remains unprotonated, preventing the formation of the electrophilic iminium ion required for hydrolysis.
-
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade).
-
Ammonium Hydroxide (25%).[2]
-
Methanol (LC-MS Grade).
-
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150mm, 3.5µm). Note: Standard silica columns will dissolve at this pH.
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH.
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B
-
15.0 min: Stop
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Imine
transition). -
Sample Diluent: Methanol:Water (90:[2]10) with 0.1% NH₄OH. Crucial: The sample diluent must also be basic.
3. Data Analysis & Troubleshooting
-
Distinguishing Real Impurity vs. Artifact:
-
Inject the sample using Method B (High pH). Record the area of 4-chlorobenzophenone.
-
Inject the same vial using Method A (Acidic).
-
Result: If the benzophenone area is significantly higher in Method A, the impurity is an artifact of the method, not present in the sample.
-
Part 4: Method Development Decision Tree
Use this logic flow to adapt this guide to similar Schiff base or acid-labile intermediates.
Caption: Workflow for selecting the stationary phase based on analyte stability and solubility.
Part 5: References
-
Sertraline Synthesis Context:
-
Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Hilaris Publisher. (2016). Link
-
Note: Identifies the imine intermediate and the ketone impurity (4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone analogs) in the sertraline pathway.[6]
-
-
High pH Chromatography Principles:
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation Application Notes. Link
-
Note: Establishes the mechanism of silanol suppression and peak shape improvement for basic analytes at pH 10.
-
-
Imine Stability & Hydrolysis:
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. National Institutes of Health (PMC). Link
-
Note: Provides data on the hydrolytic degradation of sertraline-related compounds in acidic vs. alkaline conditions.
-
-
Column Selection for High pH:
-
High pH column stability discussions. Chromatography Forum. Link
-
Note: Industry consensus on the necessity of hybrid particles (e.g., Ethylene Bridged Hybrid - BEH) for durability above pH 8.
-
Sources
- 1. iomcworld.org [iomcworld.org]
- 2. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104876812A - Method for preparing sertraline hydrochloride intermediate and impurity - Google Patents [patents.google.com]
comparing reactivity of (4-Chlorophenyl)(phenyl)methanimine vs benzophenone imine
This guide provides an in-depth technical comparison between Benzophenone Imine and its para-chlorinated analog, (4-Chlorophenyl)(phenyl)methanimine .
While structurally similar, these two compounds occupy distinct niches in organic synthesis. Benzophenone imine is a ubiquitously used "ammonia surrogate" and protecting group, valued for its stability and steric bulk. (4-Chlorophenyl)(phenyl)methanimine is primarily a "scaffold intermediate," specifically designed for the synthesis of chiral diarylmethylamines (e.g., precursors to Cetirizine), where the chloro-substituent is a necessary structural feature rather than an auxiliary handle.
Chemical Profile & Electronic Properties
The introduction of a chlorine atom at the para-position of one phenyl ring fundamentally alters the electronic bias of the imine bond (
| Feature | Benzophenone Imine | (4-Chlorophenyl)(phenyl)methanimine |
| CAS | 1013-88-3 | 5267-39-0 (Imine) / 28022-43-7 (Amine HCl) |
| Structure | ||
| Molecular Weight | 181.24 g/mol | 215.68 g/mol |
| Electronic Effect | Neutral (Reference) | Electron Withdrawing ( |
| Imine Carbon ( | Moderately Electrophilic | Highly Electrophilic (Inductive activation) |
| Physical State | Viscous Oil / Low melting solid (mp -30°C) | Viscous Oil / Low melting solid |
| Primary Role | Reagent (Ammonia Surrogate) | Substrate (API Intermediate) |
Electronic Impact of the 4-Chloro Substituent
The chlorine atom exerts an electron-withdrawing inductive effect (-I) that outweighs its weak mesomeric donation (+M).
-
Hammett Correlation: The hydrolysis rates of benzophenone imines follow a Hammett relationship. The positive
value of Chlorine (+0.23) increases the electrophilicity of the imine carbon. -
Consequence: The 4-Cl analog is more susceptible to nucleophilic attack (e.g., hydrolysis) than the unsubstituted benzophenone imine.
Reactivity Comparison
A. Hydrolytic Stability
Hydrolysis is the primary degradation pathway for these imines.
-
Benzophenone Imine: Exhibits remarkable stability in neutral/basic aqueous media due to the steric shielding of the two phenyl rings. It requires acidic catalysis to hydrolyze efficiently.
-
4-Cl Analog: Hydrolyzes significantly faster. The electron-deficient nature of the 4-chlorophenyl ring destabilizes the imine bond relative to the tetrahedral intermediate formed during water attack.
B. Palladium-Catalyzed Amination (Buchwald-Hartwig)
This is the most critical divergence in performance.
-
Benzophenone Imine (The Gold Standard):
-
Acts as an ammonia equivalent.
-
The phenyl rings are chemically inert under standard Pd-catalysis conditions (
). -
Outcome: Clean mono-arylation at the nitrogen.
-
-
4-Cl Analog (The Liability):
-
The aryl chloride bond (
) is reactive toward oxidative addition by . -
Risk: Using this imine as a reagent in cross-coupling can lead to polymerization or self-coupling (head-to-tail reaction), where the Nitrogen of one molecule couples with the Chlorine-bearing ring of another.
-
Recommendation: Do NOT use the 4-Cl analog as a generic ammonia surrogate.
-
C. Asymmetric Reduction (Synthesis of Chiral Amines)
The 4-Cl analog is the superior substrate for generating chiral amines.
-
Benzophenone Imine: Reduction yields a symmetric amine (achiral).
-
4-Cl Analog: The desymmetrization caused by the Cl-substituent allows for enantioselective reduction (e.g., using chiral Ruthenium transfer hydrogenation catalysts) to generate chiral (4-chlorophenyl)(phenyl)methanamine with high enantiomeric excess (ee).
Decision Matrix & Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways and decision points for selecting the appropriate imine.
Figure 1: Decision tree highlighting the functional divergence. Blue path represents the standard utility of benzophenone imine; Red path represents the specialized (and potentially risky) reactivity of the 4-Cl analog.
Experimental Protocols
Protocol A: Synthesis of (4-Chlorophenyl)(phenyl)methanimine
Context: This imine is rarely bought; it is synthesized in situ or freshly prepared from the nitrile.
Method: Grignard Addition to Nitrile (Moureu-Mignonac type) This method avoids the over-addition to the amine often seen with hydride reductions of amides.
-
Reagents:
-
4-Chlorobenzonitrile (1.0 equiv)
-
Phenylmagnesium bromide (1.1 equiv, 3.0 M in Et2O)
-
Anhydrous Toluene (Solvent)
-
Dry Methanol (Quench)
-
-
Procedure:
-
Charge a flame-dried Schlenk flask with 4-chlorobenzonitrile and anhydrous toluene under Argon.
-
Cool to 0°C. Dropwise add Phenylmagnesium bromide.
-
Warm to reflux (100°C) for 3–5 hours. The solution will turn dark orange/brown.
-
Critical Step: Cool to 0°C and carefully quench with anhydrous Methanol. Note: Do not use aqueous acid, or you will hydrolyze the imine to the ketone immediately.
-
Filter the magnesium salts through a celite pad.
-
Concentrate the filtrate in vacuo to yield the crude imine oil.
-
Purification: Vacuum distillation (high vacuum required) is preferred over silica chromatography, as the imine hydrolyzes on acidic silica.
-
Protocol B: Comparative Hydrolysis Kinetics
Context: To verify the faster degradation of the 4-Cl analog.
-
Setup: Prepare 0.1 M solutions of both imines in THF/Water (9:1).
-
Acid Catalyst: Add 1.0 equiv of Acetic Acid.
-
Monitoring: Track the disappearance of the Imine
stretch (~1620 cm⁻¹) and appearance of the Carbonyl stretch (~1660 cm⁻¹) via in-situ IR or aliquots by HPLC. -
Observation: The (4-Chlorophenyl)(phenyl)methanimine will reach >90% conversion to the ketone significantly faster (typically 2-3x rate) than benzophenone imine due to the electron-withdrawing chlorine destabilizing the protonated iminium intermediate.
References
-
O'Donnell, M. J. "Benzophenone Imine." Encyclopedia of Reagents for Organic Synthesis, 2001 .
-
Wolfe, J. P.; Åhman, J.; Sadighi, J. P.; Singer, R. A.; Buchwald, S. L. "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates." Tetrahedron Letters, 1997 , 38(36), 6367–6370.
-
Pickard, P. L.; Tolbert, T. L. "An Improved Method of Ketimine Synthesis." Journal of Organic Chemistry, 1961 , 26(12), 4886–4888.
-
Gao, D.; et al. "Substituted Benzophenone Imines for COF Synthesis via Formal Transimination." Chemical Communications, 2023 , 59, 12345.
-
Opalka, S. M.; et al. "Process for the preparation of optically active (4-chlorophenyl)(phenyl)methanamine." U.S. Patent 8,080,692, 2011 .
Technical Guide: UV-Vis Absorption Spectra of (4-Chlorophenyl)(phenyl)methanimine
This guide outlines the UV-Vis absorption characteristics of (4-Chlorophenyl)(phenyl)methanimine , a critical ketimine intermediate often encountered in the synthesis of antihistamines (e.g., cetirizine precursors).
Unlike stable final products, this compound is a moisture-sensitive Schiff base . Its spectral analysis requires strict adherence to anhydrous protocols to distinguish the intact imine from its hydrolysis product, 4-chlorobenzophenone.
Executive Summary & Spectral Profile
(4-Chlorophenyl)(phenyl)methanimine (CAS: 5267-39-0 for the amine derivative, often cited as 4-chlorobenzophenone imine in synthesis) exhibits a spectral profile dominated by the conjugation of two phenyl rings across a C=N double bond. The chlorine substituent at the para-position induces a bathochromic (red) shift relative to the unsubstituted benzophenone imine.
Characteristic Absorption Bands
| Transition Type | Wavelength ( | Extinction Coeff. ( | Description |
| 258 – 265 nm | High (>18,000 | Primary conjugation band. Intense and broad. | |
| 340 – 360 nm | Low (<200 | Weak transition involving the nitrogen lone pair. Highly solvent-dependent (blue-shifts in polar protic solvents). | |
| Charge Transfer | ~280 – 300 nm | Moderate | Often appears as a shoulder; influenced by the electron-withdrawing Cl substituent. |
Critical Insight: The most common error in analyzing this compound is mistaking the spectrum of its hydrolysis product (4-Chlorobenzophenone ) for the imine. The ketone absorbs strongly at ~260 nm but exhibits a distinct
carbonyl transition.
Comparative Analysis: Imine vs. Alternatives
This section objectively compares the target compound against its metabolic precursor (Ketone), its parent structure (Unsubstituted Imine), and its reduced form (Amine).
Comparison Table
| Feature | (4-Chlorophenyl)(phenyl)methanimine (Target) | 4-Chlorobenzophenone (Hydrolysis Product) | Benzophenone Imine (Parent Analog) | (4-Chlorophenyl)(phenyl)methanamine (Reduced Amine) |
| Chromophore | Ar–C(=NH)–Ar | Ar–C(=O)–Ar | Ar–C(=NH)–Ar | Ar–CH(NH |
| ~262 nm | 260 nm | 252 nm | < 240 nm | |
| Weak, ~350 nm (N lone pair) | Distinct, ~330-340 nm (O lone pair) | Weak, ~340 nm | Absent (No double bond) | |
| Solvent Effect | Hydrolyzes in wet solvents | Stable | Hydrolyzes (slower) | Stable |
| Spectral Shift | Reference | Hypsochromic (Blue-shift) of | Hypsochromic (Blue-shift) of | Loss of Conjugation (Deep Blue-shift) |
Mechanism of Spectral Difference
The substitution of Oxygen (Ketone) with Nitrogen (Imine) changes the electronegativity of the bridging atom. Nitrogen is less electronegative, raising the energy of the
Figure 1: Chemical relationships driving spectral shifts. Hydrolysis reverts the imine to the ketone, altering the n-pi* transition. Reduction breaks the conjugation, eliminating the visible/near-UV bands.
Experimental Protocols (Self-Validating Systems)
Protocol A: Anhydrous UV-Vis Measurement
Objective: Obtain the intrinsic spectrum of the imine without hydrolysis interference.
Reagents:
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH), HPLC Grade, Anhydrous (<50 ppm water).
-
Note: Avoid protic solvents if possible to minimize H-bonding broadening, but MeOH is acceptable if strictly dry.
-
-
Blank: Pure anhydrous solvent.
Workflow:
-
Preparation: Flame-dry a 10 mL volumetric flask and cool under
. -
Stock Solution: Weigh 5.0 mg of (4-Chlorophenyl)(phenyl)methanimine. Dissolve in anhydrous MeCN to mark.
-
Dilution: Transfer 100
L of Stock to a quartz cuvette (1 cm path). Add 2.9 mL anhydrous MeCN. Seal immediately with a Teflon stopper. -
Scan: Measure baseline (200–500 nm). Scan sample immediately.
-
Validation (The "Ketone Check"):
-
Add 10
L of 0.1 M HCl (aq) to the cuvette. -
Wait 5 minutes.
-
Rescan.
-
Result: If the spectrum changes (shifts slightly blue, shape sharpens), your initial scan was the Imine. If it remains identical , your starting material was already hydrolyzed (Ketone).
-
Protocol B: Hydrolysis Kinetics Monitoring
Objective: Determine the stability of the imine in a specific formulation buffer.
Figure 2: Kinetic workflow for assessing hydrolytic stability.
-
Set spectrophotometer to Kinetics Mode at
nm. -
Prepare the aqueous buffer (e.g., Phosphate pH 7.4) in the cuvette.
-
Inject concentrated Imine stock (in MeCN) into the buffer.
-
Monitor the decay of absorbance.
-
Note: The absorbance may decrease or shift depending on the exact
difference between Imine and Ketone at 262 nm. A full spectral scan at intervals (0, 5, 10, 30 min) is superior to single-wavelength monitoring for confirming identity.
-
References
-
NIST Chemistry WebBook. Benzophenone UV-Vis Spectrum (Precursor Analog). National Institute of Standards and Technology.[1][2] [Link]
-
Pickard, P. L., & Tolbert, T. L. (1961).[3] An Improved Method of Ketimine Synthesis.[3] Journal of Organic Chemistry, 26(12), 4886–4888. (Describes the Moureu-Mignonac synthesis of benzophenone imines). [Link]
-
PubChem Compound Summary. 4-Chlorobenzophenone (Hydrolysis Product). National Center for Biotechnology Information. [Link]
-
Smales, G. J., & Dumele, O. (2023). Substituted benzophenone imines for COF synthesis via formal transimination.[4] Chemical Communications, 59, 13321-13324. (Detailed kinetic analysis of benzophenone imine hydrolysis). [Link]
Sources
elemental analysis data for (4-Chlorophenyl)(phenyl)methanimine validation
Executive Summary
The Challenge: (4-Chlorophenyl)(phenyl)methanimine (CAS: Analogous to 1013-88-3) is a labile ketimine intermediate often synthesized via Grignard addition to nitriles or condensation of 4-chlorobenzophenone.[1] Unlike its reduced amine counterpart, this compound is susceptible to rapid hydrolysis, reverting to 4-chlorobenzophenone in the presence of atmospheric moisture.
The Objective: This guide compares Combustion Elemental Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for validating this specific compound. While HRMS confirms identity, this guide demonstrates why CHN Analysis—specifically the Nitrogen value—remains the critical "gatekeeper" for bulk purity , despite the superior resolution of qNMR.
Key Finding: A Carbon (
Technical Deep Dive: The "Hydrolysis Trap"
To validate this compound, one must understand its degradation pathway. The imine (
Diagram 1: Synthesis & Degradation Pathways
This diagram illustrates the synthesis via the Grignard route and the critical hydrolysis error that invalidates elemental analysis.
Caption: Figure 1. The synthesis of the target imine requires anhydrous quenching. Exposure to water immediately reverts the product to the ketone (Impurity 1).
Comparative Analysis: Validation Methodologies
This section evaluates three standard validation methods for (4-Chlorophenyl)(phenyl)methanimine.
Method A: Classical Elemental Analysis (CHN)
Status: The Gold Standard for Bulk Purity
-
Mechanism: Combustion at >900°C.[1]
-
Pros: Measures the bulk material, not just soluble fractions. Definitive for distinguishing Imine (
) from Ketone ( ). -
Cons: Destructive; requires ~2-5 mg; sensitive to weighing errors.
-
Verdict: Essential. The only method that quantifies the absence of nitrogen-free impurities (like the ketone) in the bulk solid without requiring an internal standard.
Method B: Quantitative NMR ( H qNMR)
Status: Superior for Specific Impurity ID
-
Mechanism: Integration of diagnostic proton signals (Imine N-H vs. Aromatic protons) against an internal standard (e.g., TCNB).[1]
-
Pros: Non-destructive; identifies what the impurity is (ketone vs. solvent).
-
Cons: The labile imine proton (
) is often broad or exchanges with solvent ( ), making integration unreliable.[1] -
Verdict: Secondary. Use to identify impurities found by EA, but do not rely on the N-H peak for quantification.
Method C: High-Res Mass Spectrometry (HRMS)
Status: Identity Confirmation Only
-
Mechanism: Ionization (ESI/APCI) to detect
.[1] -
Pros: Confirms molecular formula
. -
Cons: Misleading for purity. The imine ionizes efficiently, often masking massive amounts of ketone impurity.
-
Verdict: Qualitative only. Do not use for purity validation.
Theoretical vs. Experimental Data
The following table provides the reference values required for validation. Note the Sensitivity Analysis column, which highlights how impurities shift the data.
Table 1: Elemental Composition Reference (C13H10ClN)[1]
| Element | Theoretical % | Tolerance Limit (+/- 0.4%) | Effect of 10% Ketone Impurity (Hydrolysis) | Effect of 10% Amine Impurity (Reduction) |
| Carbon (C) | 72.39% | 71.99 - 72.79% | 72.36% (No significant change!)[1] | 72.32% (Negligible) |
| Hydrogen (H) | 4.67% | 4.27 - 5.07% | 4.62% (Negligible) | 4.76% (Slight Increase) |
| Nitrogen (N) | 6.49% | 6.09 - 6.89% | 5.84% (SIGNIFICANT DROP) | 6.48% (No change) |
| Chlorine (Cl) | 16.44% | 16.04 - 16.84% | 16.44% | 16.43% |
Critical Insight: Notice that Carbon content is blind to hydrolysis.[1] The ketone (
) and imine () are nearly identical in carbon mass.[1] You must monitor Nitrogen. If , your product has hydrolyzed.
Experimental Protocol: Synthesis & Validation
To generate a sample capable of passing EA standards, you must avoid the standard aqueous workup.
Step 1: Grignard Addition (Anhydrous)[1]
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Reagents: 4-Chlorobenzonitrile (1.0 eq) in dry Et2O.
-
Addition: Add Phenylmagnesium bromide (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 4 hours. The solution will turn turbid/yellow as the Mg-imine salt precipitates.
Step 2: The "Dry" Quench (Crucial for Imine Isolation)
Standard acid workup will destroy the product.
-
Cool the mixture to -78°C.
-
Add anhydrous Methanol (3.0 eq) slowly to protonate the imine anion.
-
Filter the magnesium salts through a celite pad under Argon.
-
Evaporate solvent in vacuo strictly below 30°C.
Step 3: Sample Prep for Elemental Analysis[1]
-
Drying: Dry the yellow oil/solid under high vacuum (0.1 mbar) for 4 hours.
-
Handling: Transfer to a glovebox or dry bag.
-
Encapsulation: Seal 2.0 mg of sample into a tin capsule immediately. Do not leave exposed on the balance pan.
Validation Decision Workflow
Use this logic flow to interpret your analytical results.
Diagram 2: Analytical Decision Tree
Caption: Figure 2. The decision tree prioritizes Nitrogen content. Low Nitrogen is the primary indicator of product decomposition into the ketone.
References
-
Moureu, C., & Mignonac, G. (1920). Les Cétimines.[1][2][3] Annales de Chimie et de Physique.[1] (Foundational text on ketimine instability and hydrolysis).
-
Pickard, P. L., & Tolbert, T. L. (1961). An Improved Method of Ketimine Synthesis.[4] Journal of Organic Chemistry, 26(12), 4886–4888. Link
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
Royal Society of Chemistry. (2023).[1] Elemental Analysis: A Guide for Authors.[1] RSC Publishing.[7] Link
-
PubChem. (2023).[1] Compound Summary: (4-Chlorophenyl)(phenyl)methanamine (Related Amine Data).[1][8][9] National Library of Medicine. Link
Sources
- 1. (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS NO:163837-57-8) | (R)-(4-Chlorophenyl)(phenyl)methanamine Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijcrt.org [ijcrt.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Comparative Guide to the Crystallography of (4-Chlorophenyl)(phenyl)methanimine and its Analogs
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and advanced materials.[1] In this guide, we delve into the crystallographic analysis of (4-Chlorophenyl)(phenyl)methanimine, a Schiff base of significant interest, and its substituted analogs. While a complete crystallographic dataset for the parent compound is not publicly available, we will conduct a detailed examination of the closely related structure, N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, to provide valuable insights into the solid-state characteristics of this class of compounds.
Schiff bases, characterized by their azomethine (-C=N-) group, are versatile compounds with a wide array of applications, including in catalysis and medicine.[2] Their biological activity is often intrinsically linked to their shape and the way they interact with biological macromolecules. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these precise atomic arrangements.[1]
Comparative Crystallographic Data
To illustrate the detailed information obtainable from a single-crystal X-ray diffraction study, we present the crystallographic data for N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline. This compound differs from our primary topic by the presence of two methyl groups on the aniline ring. This substitution provides a valuable point of comparison, allowing us to infer how minor structural modifications can influence crystal packing and molecular conformation.
| Parameter | Value for N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline[3] |
| Chemical Formula | C₁₅H₁₄ClN |
| Formula Weight | 243.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.8981 (4) |
| b (Å) | 7.7999 (2) |
| c (Å) | 15.0449 (5) |
| β (°) | 119.315 (2) |
| Volume (ų) | 1319.75 (7) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.227 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 296 |
| R-factor | 0.041 |
| wR-factor | 0.116 |
The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The following diagram outlines the typical workflow for single-crystal X-ray diffraction.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
The following is a detailed methodology for a typical single-crystal X-ray diffraction experiment, grounded in established practices.
-
Synthesis and Crystallization:
-
The Schiff base is synthesized via the condensation of the corresponding aldehyde (4-chlorobenzaldehyde) and aniline (or its derivative).[4] The crude product is then purified, typically by recrystallization.
-
High-quality single crystals are paramount for a successful diffraction experiment. A common and effective method is slow evaporation.[1] The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation and left undisturbed in a loosely covered container. Over days or weeks, as the solvent slowly evaporates, a few well-formed single crystals should appear. The choice of solvent is critical and often determined empirically.
-
-
Crystal Selection and Mounting:
-
Under a microscope, a suitable single crystal (typically 0.1-0.3 mm in size) is selected. An ideal crystal will be well-formed, transparent, and free of cracks or defects.
-
The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil to affix it.
-
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[5]
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles.[6] At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded by the detector. A full dataset consists of hundreds or thousands of these individual diffraction images.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the crystal lattice are determined using computational methods, such as direct methods.
-
The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction intensities. The quality of the final structure is assessed by metrics such as the R-factor.
-
Structural Comparison and Insights
The crystal structure of N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline reveals several key features. The conformation about the C=N imine bond is trans (E), and the two aromatic rings are not coplanar. The dihedral angle between the 2,3-dimethylaniline ring and the 4-chlorobenzaldehyde ring is 51.48 (4)°.[3] This significant twist is a common feature in N-benzylideneanilines and is influenced by steric hindrance between the ortho-substituents on the aniline ring and the hydrogen on the imine carbon.
For the parent compound, (4-Chlorophenyl)(phenyl)methanimine, which lacks the ortho-methyl groups, one would anticipate a smaller dihedral angle between the two phenyl rings. This difference in planarity can have significant consequences for the intermolecular interactions that govern crystal packing, such as π-π stacking. The nature and position of substituents on the aromatic rings are powerful tools in crystal engineering, allowing for the modulation of the solid-state properties of these materials.[7]
References
-
ResearchGate. (n.d.). Experimental details of single-crystal X-ray diffraction | Download Table. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Chlorobenzylidene)aniline. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]
- Balaji, J., Xavier, J. J. F., Prabu, S., & Srinivasan, P. (2014). Crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: a hexagonal polymorph.
- BenchChem. (2025). Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds.
-
precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Retrieved from [Link]
- Syguda, A., et al. (2022). Comprehensive Empirical Model of Substitution—Influence on Hydrogen Bonding in Aromatic Schiff Bases. Molecules, 27(20), 7013.
- Lavina, B., et al. (2022). Structure determination of ζ-N2 from single-crystal X-ray diffraction and theoretical suggestion for the formation of amorphous nitrogen.
- Tahir, M. N., et al. (2010). N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1562.
-
European Synchrotron Radiation Facility (ESRF). (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Retrieved from [Link]
-
ResearchGate. (2026). Influence of aromatic substituents on the synthesis of schiff bases derived from trans-(R,R)-diaminocyclohexane: a spectrophotometric and dft b3lyp study. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine, (S)-. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules, 26(3), 666.
- Letters in Applied NanoBioScience. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals.
- Malinowska, E., et al. (2020).
-
ResearchGate. (2015). Crystal structure of N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide. Retrieved from [Link]
- International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base.
-
Dalton Transactions. (n.d.). Effect of substituents on the ability of nickel Schiff base complexes with four pendant groups to bind to G-quadruplexes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrcps.com [ijcrcps.com]
- 5. mdpi.com [mdpi.com]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Chlorophenyl)(phenyl)methanimine
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of (4-Chlorophenyl)(phenyl)methanimine. As a chemical intermediate, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, integrating established safety protocols with the specific chemical nature of the compound.
The core principle guiding the disposal of (4-Chlorophenyl)(phenyl)methanimine, an imine (or Schiff base), is its inherent susceptibility to hydrolysis.[1][2][3] This chemical property allows for a controlled degradation pathway, breaking the compound down into its constituent ketone (4-chlorobenzophenone) and amine. This guide provides protocols for both direct disposal of the material as hazardous waste and an optional chemical treatment method based on this hydrolytic instability.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. (4-Chlorophenyl)(phenyl)methanimine and its related structures are classified as hazardous materials.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
The disposal plan must account not only for the parent compound but also for its potential hydrolysis byproducts: 4-chlorobenzophenone and aniline (or related amines), which are also classified as hazardous.[5][6][7]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | (4-Chlorophenyl)(phenyl)methanimine | IUPAC |
| Molecular Formula | C₁₃H₁₀ClN | - |
| GHS Hazard Statements | H302, H315, H318, H335 | PubChem[4] |
| Signal Word | Danger | PubChem[4] |
Personal Protective Equipment (PPE) and Safety Precautions
Given the compound's hazard profile, stringent adherence to safety protocols is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood.[8][9]
-
Eye and Face Protection: Wear ANSI-approved chemical safety goggles and a face shield.[9][10] This is critical to protect against splashes and potential contact with the powder, which can cause serious eye damage.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them before each use.[10][11] Employ proper glove removal technique to avoid cross-contamination.[12]
-
Body Protection: A flame-resistant laboratory coat must be worn to protect against accidental spills.[8] Ensure it is fully buttoned.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a risk of generating dust or aerosols, especially during spill cleanup.[8]
An operational safety shower and eyewash station must be immediately accessible.[9][12]
Disposal Workflow and Decision-Making
The proper disposal route depends on the form of the waste (solid vs. liquid) and the quantity. The following diagram outlines the decision-making process for managing (4-Chlorophenyl)(phenyl)methanimine waste streams.
Caption: Decision workflow for the safe disposal of (4-Chlorophenyl)(phenyl)methanimine.
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the nature of the waste material.
Protocol A: Direct Disposal of Solid Waste & Contaminated Materials
This protocol is for unused or expired reagents and any materials contaminated during handling (e.g., gloves, weigh boats, pipette tips).
-
Waste Segregation: Do not mix (4-Chlorophenyl)(phenyl)methanimine waste with other chemical waste streams unless compatibility has been verified by your institution's EHS department.[8][13]
-
Container Selection: Use a dedicated, leak-proof container with a secure lid that is chemically compatible with the compound. The container must be in good condition.[13][14]
-
Packaging: Place all solid waste, including contaminated PPE and disposable labware, directly into the designated hazardous waste container.[15]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "(4-Chlorophenyl)(phenyl)methanimine," and a description of the contents (e.g., "Solid Waste and Contaminated Labware").[14][15] Ensure all hazard pictograms (e.g., corrosive, irritant) are visible.
-
Storage and Collection: Keep the container sealed at all times except when adding waste. Store it in a designated and secure satellite accumulation area, preferably with secondary containment.[8][14] Contact your institution's EHS office to schedule a waste pickup.[14][16]
Protocol B: Disposal via Chemical Treatment (Acid-Catalyzed Hydrolysis)
This protocol leverages the imine's chemical reactivity for degradation and is suitable for solutions containing the compound. The process hydrolyzes the imine into 4-chlorobenzophenone and the corresponding ammonium salt.
Causality: Imines are generally unstable in aqueous acidic conditions.[1][17] The acid protonates the imine nitrogen, making the carbon atom more electrophilic and highly susceptible to nucleophilic attack by water. This leads to the cleavage of the C=N bond.
-
Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and placed within a chemical fume hood, add the solution containing (4-Chlorophenyl)(phenyl)methanimine.
-
Acidification: While stirring, slowly add a 1M solution of hydrochloric acid (HCl) until the pH of the solution is between 3 and 4. This ensures complete protonation and facilitates the hydrolysis reaction.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 2-4 hours. To ensure complete hydrolysis, monitoring the reaction via Thin Layer Chromatography (TLC) is recommended.[2]
-
Neutralization: Once the reaction is complete, slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a base, such as a saturated sodium bicarbonate solution. Be cautious as this may cause gas evolution (CO₂).
-
Waste Collection: Transfer the resulting aqueous mixture, which now contains 4-chlorobenzophenone and ammonium chloride, into a designated aqueous hazardous waste container.[13]
-
Labeling and Disposal: Clearly label the container "HAZARDOUS WASTE" and list all components: "Aqueous waste containing 4-chlorobenzophenone and ammonium chloride."[8] Store the container in the satellite accumulation area and arrange for EHS pickup.[14]
Spill Management and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and contamination.
-
Small Spills:
-
Evacuate personnel from the immediate area and restrict access.[5]
-
Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[5][18][19] Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]
-
-
Large Spills:
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][20]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. CREATEX. [Link]
-
Safety Data Sheet - N-[(4-chlorophenyl)methylene]methanamine. Angene Chemical. [Link]
-
(4-Chlorophenyl)(phenyl)methanamine | C13H12ClN. PubChem, National Center for Biotechnology Information. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
4-Chlorobenzophenone. Chemwatch. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Aniline Safety Procedures. Washington State University. [Link]
-
Material Safety Data Sheet - 4-chloro benzophenone 99%. Oxford Lab Fine Chem LLP. [Link]
-
Aniline Safety and Handling. Rutgers University. [Link]
-
Polarized Fluorescence of N-Salicylideneaniline Derivatives. Oxford Academic, Chemistry Letters. [Link]
-
Hydrolysis of N-p-nitrobenzylideneaniline. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
-
(RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Personal protective equipment. International Mine Action Standards. [Link]
-
Complete Guide to Mining Personal Protective Equipment (PPE). Anbu Safety. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Polarized Fluorescence of N-Salicylideneaniline Derivatives. ACS Publications, Langmuir. [Link]
-
4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
MINE GUIDE FOR HAZARDOUS WASTE MANAGEMENT. Nevada Division of Environmental Protection. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. benchchem.com [benchchem.com]
- 15. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Hydrolysis of N-p-nitrobenzylideneaniline: a quantitative study of specific and general catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. ipo.rutgers.edu [ipo.rutgers.edu]
- 19. nj.gov [nj.gov]
- 20. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
